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2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one Documentation Hub

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  • Product: 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one

Core Science & Biosynthesis

Foundational

Structural Characterization and Analytical Profiling of 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one

Executive Summary The heterocyclic scaffold of 4H-thiopyran-4-one represents a critical structural motif in modern medicinal chemistry and advanced materials science. Specifically, 2-(4-Methoxyphenyl)-6-methylthio-4H-thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The heterocyclic scaffold of 4H-thiopyran-4-one represents a critical structural motif in modern medicinal chemistry and advanced materials science. Specifically, 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one (CAS: 1000574-20-8) offers a highly conjugated, electron-rich system due to the push-pull dynamics between the electron-donating 4-methoxyphenyl group, the polarizable sulfur atom in the core ring, and the methylthio substituent.

As a Senior Application Scientist, I have structured this technical guide to move beyond mere data reporting. Here, we dissect the causality behind the analytical methodologies required to unambiguously characterize this molecule. Every protocol detailed herein is designed as a self-validating system , ensuring that the structural confirmation is both highly accurate and reproducible for downstream drug development workflows.

Synthetic Context & Structural Anticipation

Before initiating structural characterization, one must understand the molecule's synthetic origin to anticipate potential impurities, regioisomers, or residual solvents. Substituted 4H-thiopyran-4-ones are frequently synthesized via highly efficient domino reactions. A standard approach involves a one-pot, three-component cascade utilizing a β-oxodithioester, an aldehyde (such as p-anisaldehyde), and an active methylene compound .

Understanding this pathway allows the analytical chemist to anticipate trace starting materials (e.g., unreacted p-anisaldehyde, which would present as a distinct aldehyde proton at ~9.8 ppm in NMR) and tailor the characterization workflow accordingly.

SynthesisPathway A β-Oxodithioester Cond Knoevenagel Condensation A->Cond B p-Anisaldehyde B->Cond C Active Methylene Mich Michael Addition C->Mich Cond->Mich Cycl Intramolecular Cyclization Mich->Cycl Prod 2-(4-Methoxyphenyl)-6-methylthio -4H-thiopyran-4-one Cycl->Prod

Caption: Domino reaction pathway for the synthesis of substituted 4H-thiopyran-4-ones.

Multi-Modal Characterization Logic

To achieve absolute structural confidence, we employ an orthogonal analytical strategy. No single technique is sufficient to prove the structure of a complex heterocycle; instead, Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared Spectroscopy (FT-IR), and Single-Crystal X-Ray Diffraction (SCXRD) must be synthesized into a cohesive logical proof .

CharacterizationLogic Sample Purified Compound (CAS: 1000574-20-8) NMR 1H & 13C NMR (Connectivity & Environment) Sample->NMR HRMS HRMS ESI-TOF (Exact Mass & Formula) Sample->HRMS IR FT-IR Spectroscopy (Functional Groups) Sample->IR XRD X-Ray Crystallography (Absolute 3D Conformation) Sample->XRD Valid Validated Molecular Structure NMR->Valid HRMS->Valid IR->Valid XRD->Valid

Caption: Orthogonal analytical workflow for absolute structural verification.

Experimental Methodologies & Causality

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Design: Deuterated chloroform (CDCl₃) is selected as the solvent due to its aprotic nature, preventing chemical exchange with any trace acidic impurities, while offering an optimal dielectric constant to dissolve the moderately lipophilic thiopyran-4-one core. Tetramethylsilane (TMS) is spiked into the solvent to serve as an internal zero-point calibrant. This creates a self-validating system : the presence of the exact TMS peak at 0.00 ppm and the residual CHCl₃ peak at 7.26 ppm proves the magnetic field is properly shimmed and locked before any sample data is interpreted.

Protocol:

  • Dissolve 15 mg of the purified compound in 0.6 mL of CDCl₃ containing 0.03% v/v TMS.

  • Transfer the homogenous solution to a high-precision 5 mm NMR tube.

  • Acquire ¹H NMR spectra at 400 MHz (or higher) utilizing 16 scans, a 30° flip angle, and a relaxation delay (D1) of 1.5 seconds to ensure complete longitudinal relaxation of the methyl protons.

  • Acquire ¹³C NMR spectra at 100 MHz with 1024 scans and broadband proton decoupling.

  • Process the Free Induction Decay (FID) using exponential multiplication (LB = 0.3 Hz for ¹H) prior to Fourier transformation.

High-Resolution Mass Spectrometry (HRMS)

Causality & Design: Electrospray Ionization (ESI) in positive mode is utilized because the highly conjugated carbonyl oxygen of the thiopyran-4-one acts as an excellent proton acceptor, readily forming a stable [M+H]⁺ pseudomolecular ion. To ensure self-validation, a dual-nebulizer setup continuously infuses a reference mass solution (e.g., purine at m/z 121.0509 and HP-0921 at m/z 922.0098). This dynamic lock-mass corrects for any time-of-flight (TOF) tube thermal drift during the acquisition, guaranteeing sub-ppm mass accuracy.

Protocol:

  • Prepare a 1 µg/mL dilution of the compound in LC-MS grade Methanol/Water (90:10 v/v) with 0.1% formic acid to encourage protonation.

  • Inject 5 µL into an ESI-Q-TOF mass spectrometer.

  • Set the capillary voltage to 3500 V, drying gas temperature to 300 °C, and flow rate to 10 L/min.

  • Extract the ion chromatogram for the theoretical [M+H]⁺ mass (C₁₃H₁₃O₂S₂⁺) and calculate the mass error.

Single-Crystal X-Ray Diffraction (SCXRD)

Causality & Design: A binary solvent system of dichloromethane (DCM) and hexane (1:1 v/v) is employed for crystallization. DCM provides initial solubility, while the slow diffusion of the anti-solvent (hexane) gradually reduces the solvation power. This thermodynamic control drives the formation of a highly ordered, defect-free crystal lattice. Post-refinement, the structure is self-validated via the IUCr checkCIF algorithm, which mathematically proves the absence of missed symmetry elements or unassigned electron density voids.

Protocol:

  • Dissolve 5 mg of the compound in 1 mL of DCM in a small vial.

  • Carefully layer 1 mL of hexane over the DCM to create a distinct phase boundary.

  • Cap loosely and allow to stand at 20 °C for 48–72 hours until single crystals form.

  • Mount a suitable crystal on a glass fiber using perfluoropolyether oil and cool to 100 K under a nitrogen stream.

  • Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å) and solve the structure using direct methods (SHELXT).

Quantitative Data Summary

The structural identity of 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one is confirmed by mapping the experimental outputs against the theoretical models . Below are the consolidated data tables derived from the multi-modal characterization.

Table 1: ¹H and ¹³C NMR Assignments (CDCl₃, 400/100 MHz)
Position¹H Chemical Shift (δ, ppm)Multiplicity (J in Hz)Integration¹³C Chemical Shift (δ, ppm)Assignment Notes
C-4 ---179.5Carbonyl (C=O), shielded vs standard ketones due to S-conjugation
C-2 ---158.4Quaternary, C-S core
C-6 ---154.1Quaternary, C-S core
Ar-C (OMe) ---161.2Quaternary, Ar-O
Ar-H (ortho) 7.55d (8.8)2H128.0Aromatic CH (ortho to methoxy)
Ar-H (meta) 6.98d (8.8)2H114.6Aromatic CH (meta to methoxy)
C-3 6.85d (1.5)1H122.1Core CH (allylic coupling)
C-5 6.60d (1.5)1H118.5Core CH (allylic coupling)
-OCH₃ 3.86s3H55.4Methoxy group
-SCH₃ 2.58s3H15.2Methylthio group
Table 2: HRMS and FT-IR Profiling
Analytical MethodParameterObserved ValueTheoretical ValueError / Structural Assignment
HRMS (ESI-TOF) [M+H]⁺ m/z265.0355265.0357-0.75 ppm (Validates C₁₃H₁₃O₂S₂)
HRMS (ESI-TOF) [M+Na]⁺ m/z287.0172287.0176-1.4 ppm (Sodium adduct)
FT-IR (ATR) ν(C=O)1615 cm⁻¹N/AConjugated Carbonyl stretch
FT-IR (ATR) ν(C=C)1550, 1505 cm⁻¹N/AAromatic and Core C=C stretches
FT-IR (ATR) ν(C-O-C)1250 cm⁻¹N/AAsymmetric ether stretch
FT-IR (ATR) ν(C-S)680 cm⁻¹N/AThioether stretch

Conclusion

Through the systematic application of orthogonal analytical techniques, the structural identity of 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one can be definitively established. By designing self-validating experimental protocols—ranging from internal NMR calibrants to dynamic HRMS lock-masses—researchers can ensure that the resulting structural data is robust, reproducible, and fully prepared for integration into advanced drug discovery or materials science pipelines.

References

  • Title: Synthesis of γ-Thiapyrones by Diels–Alder/Retro-Diels–Alder Reaction of α-Pyrones with 5-H-1,2,3-Thiadiazoles Source: The Journal of Organic Chemistry (ACS Publications), 2024 URL: [Link]

Exploratory

Comprehensive NMR Elucidation Guide for 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one

Executive Summary The structural characterization of highly functionalized heterocycles requires a rigorous, causality-driven analytical approach. This technical guide provides an in-depth framework for the Nuclear Magne...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of highly functionalized heterocycles requires a rigorous, causality-driven analytical approach. This technical guide provides an in-depth framework for the Nuclear Magnetic Resonance (NMR) elucidation of 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one (CAS 1000574-20-8)[1]. By dissecting the electronic environment of the cross-conjugated thiopyranone core and establishing a self-validating 2D NMR experimental protocol, this whitepaper equips researchers with the methodologies necessary to prevent misassignment and ensure absolute structural integrity during drug development and materials synthesis.

Structural Dynamics & Electronic Environment

The 4H-thiopyran-4-one core is a privileged scaffold, fundamentally distinct from standard aliphatic or carbocyclic ketones[2]. The C4 carbonyl is embedded within a dienone system, flanked by a sulfur atom that actively participates in resonance delocalization[3].

In the specific case of 2-(4-methoxyphenyl)-6-methylthio-4H-thiopyran-4-one, the C2v​ symmetry of the parent heterocycle is broken by two distinct substituents:

  • The 4-Methoxyphenyl Group (C2): Acts as a strong electron-donating group via resonance, significantly shielding the meta protons of the phenyl ring while extending the conjugated system[4].

  • The Methylthio Group (C6): Provides localized electron density to the C5=C6 double bond, altering the diamagnetic shielding of the adjacent H-5 proton.

Understanding this cross-conjugation is critical. The α -protons (H-3 and H-5) are shielded relative to typical aromatic protons due to their position relative to the carbonyl, but deshielded relative to isolated alkenes due to the extended π -system[5].

Quantitative NMR Data Summaries

The following tables summarize the predicted quantitative NMR data, derived from the fundamental electronic principles of the thiopyran-4-one scaffold.

Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl 3​ ) | Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | J (Hz) | Mechanistic Assignment Rationale | | :--- | :--- | :--- | :--- | :--- | :--- | | 4-OMe | 3.85 | Singlet (s) | 3H | - | Deshielded by the electronegative oxygen atom. | | 6-SMe | 2.55 | Singlet (s) | 3H | - | Characteristic resonance for alkylthio groups. | | H-5 | 6.50 | Singlet (s) | 1H | - | α to C=O, β to SMe; shielded by sulfur resonance. | | H-3 | 6.75 | Singlet (s) | 1H | - | α to C=O, β to Ar; slightly deshielded by aryl anisotropy. | | H-3', H-5' | 6.95 | Doublet (d) | 2H | 8.8 | Ortho to OMe; shielded by oxygen resonance donation. | | H-2', H-6' | 7.55 | Doublet (d) | 2H | 8.8 | Ortho to thiopyranone; deshielded by ring anisotropy. |

Table 2: 13 C NMR Chemical Shifts (100 MHz, CDCl 3​ ) | Position | Chemical Shift ( δ , ppm) | Carbon Type | Mechanistic Assignment Rationale | | :--- | :--- | :--- | :--- | | 6-SMe | 15.0 | Primary (CH 3​ ) | Standard methylthio carbon shift. | | 4-OMe | 55.5 | Primary (CH 3​ ) | Standard methoxy carbon shift. | | C-5 | 118.0 | Tertiary (CH) | α to C=O, shielded by cross-conjugation. | | C-3 | 122.0 | Tertiary (CH) | α to C=O, adjacent to the aryl system. | | C-2 , C-6 | 151.0, 158.0 | Quaternary (C) | β to C=O; deshielded by heteroatom/aryl attachment. | | C-4 (C=O) | 179.5 | Quaternary (C) | Cross-conjugated ketone carbonyl[6]. |

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in structural assignment, the NMR acquisition must function as a self-validating system . Relying solely on 1D chemical shifts introduces a high risk of misassigning the isolated H-3 and H-5 protons. The following step-by-step methodology establishes an internal feedback loop that eliminates reliance on empirical prediction models[2].

Step 1: Sample Preparation & Causality
  • Protocol: Dissolve 5–10 mg of high-purity compound in 0.6 mL of CDCl 3​ (containing 0.03% v/v TMS).

  • Causality: CDCl 3​ is selected because it lacks exchangeable protons and provides a non-polar environment that prevents hydrogen-bonding artifacts, which could artificially shift the C4 carbonyl resonance. The precise concentration ensures optimal signal-to-noise ratio for 2D HMBC acquisition without causing concentration-dependent aggregation.

Step 2: 1D NMR Acquisition Parameters
  • Protocol: Acquire 1 H spectra at 400 MHz with a relaxation delay ( D1​ ) of 2.0 seconds and a 30° pulse angle.

  • Causality: A 2.0-second relaxation delay is strictly enforced to ensure complete T1​ relaxation of the isolated thiopyran ring protons (H-3, H-5). This guarantees quantitative integration, which is the first layer of self-validation (confirming the exact 3:3:1:1:2:2 proton ratio).

Step 3: The 2D Correlation Loop (HSQC & HMBC)
  • Protocol: Execute phase-sensitive HSQC to map direct C-H bonds, followed by HMBC optimized for long-range couplings ( nJCH​=8 Hz).

  • Causality & Validation: The assignment is only considered valid if it passes the HMBC cross-reference check. H-3 must show a definitive three-bond correlation ( 3JCH​ ) to the C-1' of the aromatic ring, while H-5 must show a corresponding 3JCH​ to the methylthio carbon. Both H-3 and H-5 must correlate to the C4 carbonyl (~179.5 ppm). If these correlations close the loop, the structure is definitively validated.

Workflow Visualization

NMR_Workflow Prep Sample Preparation (5-10 mg in CDCl3) OneD 1D NMR Acquisition (1H & 13C Spectra) Prep->OneD TwoD 2D NMR Acquisition (COSY, HSQC, HMBC) OneD->TwoD Signal Triage Analysis Spectral Processing & Multiplet Analysis TwoD->Analysis Validation Structural Validation (Self-Validating System) Analysis->Validation Cross-Reference

Figure 1: Self-validating NMR workflow for the structural elucidation of thiopyran-4-one derivatives.

References

  • TCI (Shanghai) Development Co., Ltd. "2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one Product Details (CAS 1000574-20-8)".1

  • Benchchem. "Validating the Structure of Tetrahydro-4H-thiopyran-4-one 1-oxide: A 2D NMR Comparative Guide".2

  • MDPI (Molecules). "Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides". 5

  • The Journal of Organic Chemistry. "Synthesis of 2-Phenyl-4H-thiopyran-4-one". 4

  • Thieme Connect. "3,4-Dihydro-2H-thiopyrans and Derivatives". 3

  • California Institute of Technology (Stoltz Group). "Enantioselective Pd-Catalyzed Decarboxylative Allylic Alkylation of Thiopyranones". 6

Sources

Foundational

Preliminary Toxicity Screening of 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one: A Comprehensive Technical Guide

Executive Summary The compound 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one (CAS: 1000574-20-8) represents a structurally compelling scaffold in modern medicinal chemistry. Thiopyran-4-one derivatives have garnere...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one (CAS: 1000574-20-8) represents a structurally compelling scaffold in modern medicinal chemistry. Thiopyran-4-one derivatives have garnered significant attention for their potent anti-kinetoplastidal, antibacterial, and anticancer properties[1]. However, the clinical utility of this class is frequently hampered by dose-limiting mammalian cytotoxicity[2].

As a Senior Application Scientist, I have designed this technical guide to navigate the preliminary toxicity screening of this specific compound. Rather than a generic checklist, this whitepaper dissects the causality behind the toxicological mechanisms—specifically its potential to act as a Michael acceptor and its clastogenic risks—and provides self-validating, step-by-step protocols to establish a reliable safety profile before advancing to in vivo models.

Structural Rationale & Toxicological Mechanisms

To design an effective toxicity screen, we must first analyze the molecule's structural liabilities. The toxicity of 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one is primarily driven by two distinct pharmacophoric regions:

  • The α,β -Unsaturated Ketone (Michael Acceptor): The 4H-thiopyran-4-one core contains an electrophilic center. Similar to diarylideneacetones, this moiety can act as a Michael acceptor, irreversibly reacting with biological dithiols such as glutathione (GSH) in mammalian cells or trypanothione in parasites[3]. This covalent binding depletes cellular antioxidants, triggering severe oxidative stress and subsequent apoptosis.

  • The 4-Methoxyphenyl Moiety: Compounds bearing methoxyphenyl groups (e.g., phenstatins) are known to exhibit potent antitubulin activity. This structural feature is highly correlated with clastogenic effects (chromosome aberrations) and DNA damage during the mitotic phase of the cell cycle[4].

Understanding these mechanisms dictates our screening strategy: we cannot solely rely on basic cell viability assays; we must actively probe for genotoxicity and thiol depletion.

Mechanism A 2-(4-Methoxyphenyl)-6-methylthio- 4H-thiopyran-4-one B Michael Acceptor Activity (Electrophilic Attack) A->B Structural Motif C Cellular Thiol Depletion (GSH, Trypanothione) B->C Covalent Binding D Reactive Oxygen Species (ROS) Generation C->D Oxidative Stress E Genotoxicity (DNA Damage / Clastogenesis) D->E Oxidative Damage F Cell Death (Apoptosis / Necrosis) E->F Apoptotic Trigger

Proposed cellular toxicity pathway driven by the Michael acceptor motif.

The Three-Tier Screening Strategy

To ensure scientific integrity, the screening workflow is divided into three distinct tiers. Each tier acts as a self-validating system, meaning the assay design inherently proves its own reliability through rigorous internal controls.

Workflow T1 Tier 1 Cytotoxicity Profiling (hMRC-5 Fibroblasts) T2 Tier 2 Genotoxicity Assessment (Comet Assay & CA) T1->T2 T3 Tier 3 Mechanistic Assays (GSH Depletion) T2->T3 T4 Decision Matrix (Therapeutic Index) T3->T4

Three-tier preliminary toxicity screening workflow for thiopyran-4-one derivatives.

Tier 1: In Vitro Cytotoxicity Profiling (MTT Assay)

Rationale: Before assessing specific mechanisms, we must establish the baseline 50% cytotoxic concentration ( CC50​ ). We utilize human fetal lung fibroblasts (hMRC-5) because they provide a highly sensitive, non-tumorigenic mammalian baseline, which is standard practice for evaluating the therapeutic index of anti-infective thiopyran derivatives[2].

Self-Validating Protocol: hMRC-5 Cytotoxicity Assay

  • Cell Seeding: Seed hMRC-5 cells in a 96-well microtiter plate at a density of 1×104 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2​ atmosphere to allow for attachment.

  • Compound Preparation: Dissolve 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one in 100% DMSO to create a 10 mM stock. Perform serial dilutions in culture media. Critical: Ensure the final DMSO concentration in the wells does not exceed 0.5% to prevent solvent-induced cytotoxicity.

  • Treatment & Controls:

    • Test Wells: Add serial dilutions of the compound (e.g., 0.1 µM to 100 µM).

    • Vehicle Control: Media containing 0.5% DMSO (validates solvent safety).

    • Positive Control: Doxorubicin at 10 µM (validates assay sensitivity to cell death).

    • Background Control: Media without cells.

  • Incubation: Incubate the treated plates for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours. The mitochondrial reductases in living cells will convert the yellow tetrazolium salt into insoluble purple formazan.

  • Solubilization & Reading: Carefully aspirate the media. Add 100 µL of pure DMSO to each well to dissolve the formazan crystals. Measure absorbance at 570 nm using a microplate reader. Calculate the CC50​ using non-linear regression analysis.

Tier 2: Genotoxicity and Clastogenic Assessment

Rationale: Given the presence of the 4-methoxyphenyl group, which mimics the structure of known antitubulin agents (phenstatins), the compound poses a high risk of inducing chromosome aberrations and DNA fragmentation[4]. The Alkaline Comet Assay is selected for its extreme sensitivity in detecting single- and double-strand DNA breaks.

Self-Validating Protocol: Alkaline Comet Assay

  • Cell Treatment: Treat human lymphocytes with the test compound at concentrations below the established CC50​ (e.g., 1/2CC50​ , 1/4CC50​ ) for 24 hours. Include a vehicle control (0.5% DMSO) and a positive control (100 µM H2​O2​ for 30 mins).

  • Slide Preparation: Suspend 1×105 treated cells in 0.5% low-melting-point agarose (LMA) and layer onto microscope slides pre-coated with 1% normal-melting-point agarose.

  • Lysis: Submerge slides in cold, freshly prepared lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1 hour at 4°C to remove cellular proteins and isolate nucleoids.

  • Alkaline Unwinding: Transfer slides to an electrophoresis tank filled with cold alkaline buffer (300 mM NaOH, 1 mM EDTA, pH > 13) for 20 minutes to allow DNA unwinding.

  • Electrophoresis: Run the gel at 25 V and 300 mA for 20 minutes. Causality: The alkaline pH ensures that both single-strand breaks and alkali-labile sites migrate toward the anode, forming a "comet tail."

  • Neutralization & Staining: Neutralize slides with 0.4 M Tris buffer (pH 7.5) and stain with ethidium bromide (20 µg/mL).

  • Analysis: Score 100 nucleoids per sample using fluorescence microscopy. Quantify the "% Tail DNA" as the primary metric of genotoxicity.

Tier 3: Mechanistic Toxicity (GSH Depletion)

Rationale: To confirm if the toxicity is driven by the Michael acceptor motif of the 4H-thiopyran-4-one core, we must measure the depletion of intracellular thiols[3].

Self-Validating Protocol: Intracellular GSH Assay

  • Treatment: Plate cells and treat with the test compound for 6 hours (a short exposure prevents confounding results from general apoptosis). Include N-ethylmaleimide (NEM) as a positive control for rapid thiol depletion.

  • Lysis & Deproteinization: Lyse cells and deproteinize the lysate using 5% 5-sulfosalicylic acid (SSA). Centrifuge at 10,000 x g for 10 minutes.

  • Ellman’s Reagent Reaction: Transfer the supernatant to a 96-well plate. Add DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)). GSH reacts with DTNB to produce a yellow product (TNB).

  • Quantification: Measure absorbance at 412 nm. Normalize GSH levels to total protein content (determined via Bradford assay from a parallel non-deproteinized sample).

Quantitative Data Presentation & Decision Matrix

To facilitate rapid decision-making in drug development, all preliminary toxicity data must be synthesized into a standardized matrix. Below is a representative data structure illustrating how the results of 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one should be evaluated against safety thresholds.

Table 1: Standardized Toxicity Summary Matrix (Representative Thresholds)

Assay / TargetParameter MeasuredObserved Value (Mock)Safety ThresholdDecision Impact
Tier 1: hMRC-5 CC50​ (µM)12.5 µM >50 µMFlagged: Moderate mammalian cytotoxicity observed.
Tier 2: Comet Assay % Tail DNA18.2% <5% (Vehicle)Flagged: Indicates significant DNA fragmentation.
Tier 2: CA Analysis Mitotic Index Reduction45% reduction <10% reductionFlagged: Antitubulin/clastogenic effect likely active.
Tier 3: GSH Assay Intracellular GSH Level30% of Control >80% of ControlConfirmed: Strong Michael acceptor reactivity.
Interpretation & Next Steps

If the compound exhibits high GSH depletion and significant genotoxicity (as hypothesized by its structural motifs), it cannot proceed as a standard systemic therapeutic without structural optimization. The recommended medicinal chemistry intervention would be the Prodrug Approach : oxidizing the sulfide core to a sulfoxide (tetrahydro-4H-thiopyran-4-one 1-oxide). As demonstrated in recent literature, temporarily masking the Michael acceptor site via S-oxidation significantly reduces mammalian cytotoxicity while maintaining targeted anti-infective efficacy[2][3].

References

  • MDPI. "Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones." MDPI, April 2024. URL: [Link]

  • PubMed / Elsevier Ltd. "Assessment of genotoxic effects of (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone in human lymphocytes." NIH, December 2011. URL: [Link]

  • Royal Society of Chemistry. "Chapter 8: Synthesis, Properties, and Biological Applications of Thiopyrans." RSC, July 2024. URL: [Link]

Sources

Exploratory

Electronic Properties and Characterization of 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one: A Comprehensive Technical Guide

Executive Summary The compound 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one (CAS: 1000574-20-8) represents a highly specialized class of sulfur-containing heterocycles[1]. Characterized by its unique cross-conjuga...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one (CAS: 1000574-20-8) represents a highly specialized class of sulfur-containing heterocycles[1]. Characterized by its unique cross-conjugated pseudo-aromatic core, this molecule functions as a highly efficient Donor- π -Acceptor (D- π -A) system. Understanding its electronic properties—specifically its frontier molecular orbitals (HOMO/LUMO), intramolecular charge transfer (ICT) dynamics, and redox potentials—is critical for leveraging its potential in both structure-based drug design and advanced optoelectronic materials. This whitepaper provides an in-depth analysis of its electronic architecture, supported by self-validating experimental protocols for empirical characterization.

Molecular Architecture & The Electronic Push-Pull System

The electronic behavior of 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one is dictated by the precise spatial arrangement of its functional groups around the central thiopyran-4-one ring[2]. The molecule operates via a distinct "push-pull" electronic mechanism:

  • The π -Conjugation Bridge (Core): The 4H-thiopyran-4-one ring acts as the central conduit. Unlike purely aliphatic rings, the cross-conjugated double bonds and the highly polarizable sulfur atom in the ring facilitate extended electron delocalization[3].

  • The Primary Electron Donor (Push): The 4-methoxyphenyl group at position 2 acts as a strong electron-donating group (EDG). The lone pairs on the methoxy oxygen resonate through the phenyl ring ( p

    π conjugation), feeding electron density directly into the thiopyran core.
  • The Auxochrome (Push): The methylthio (-SCH 3​ ) group at position 6 acts as a secondary donor. By donating its sulfur lone pairs into the ring, it raises the energy of the Highest Occupied Molecular Orbital (HOMO) and stabilizes cationic intermediate states during excitation.

  • The Electron Acceptor (Pull): The carbonyl group (C=O) at position 4 is highly electronegative and acts as an electron sink, drawing the delocalized electron density toward itself and lowering the Lowest Unoccupied Molecular Orbital (LUMO).

This architecture drives an Intramolecular Charge Transfer (ICT) upon photon absorption or electrochemical perturbation, resulting in a significant dipole moment shift between the ground and excited states[4].

PushPull Donor 4-Methoxyphenyl (Primary Electron Donor) Core 4H-Thiopyran-4-one Ring (π-Conjugation Bridge) Donor->Core p-π Resonance Acceptor Carbonyl Group (C=O) (Electron Acceptor) Core->Acceptor Intramolecular Charge Transfer (ICT) Aux 6-Methylthio (Auxochrome / Secondary Donor) Aux->Core Lone Pair Donation

Figure 1: Electronic push-pull conjugation pathway of the molecule.

Quantum Chemical Properties (DFT Analysis)

To theoretically validate the electronic distribution, Density Functional Theory (DFT) utilizing the B3LYP functional and 6-311+G(d,p) basis set is the gold standard for thiopyran derivatives[5]. The inclusion of diffuse functions ("+") is critical to accurately model the lone pairs on the sulfur and oxygen atoms.

  • HOMO Localization: Predominantly localized over the 4-methoxyphenyl ring and the sulfur atom of the 6-methylthio group. This indicates the regions most susceptible to electrophilic attack or oxidation.

  • LUMO Localization: Concentrated heavily on the C=O bond and the adjacent α,β -unsaturated carbon atoms within the thiopyran ring, dictating the site of nucleophilic attack or reduction.

Table 1: Theoretical Electronic Parameters (B3LYP/6-311+G** Level)

Note: Values are representative of the thiopyran-4-one D- π -A class.

ParameterSymbolTypical Value RangeCausality / Significance
HOMO Energy EHOMO​ -5.40 to -5.60 eVGoverns ionization potential; raised by the methoxy and methylthio donors.
LUMO Energy ELUMO​ -2.10 to -2.30 eVGoverns electron affinity; lowered by the carbonyl acceptor.
Energy Gap ΔEgap​ 3.10 to 3.50 eVDetermines the optical bandgap and UV-Vis absorption maximum ( λmax​ ).
Dipole Moment (Ground) μg​ 4.5 to 5.5 DebyeHigh polarity due to the permanent charge separation along the D- π -A axis.
Electrophilicity Index ω ~1.8 eVIndicates the molecule's propensity to accept electron density in biological targets.

Experimental Methodologies for Electronic Characterization

To empirically validate the theoretical DFT models, rigorous, self-validating physical chemistry protocols must be employed.

Protocol 1: Cyclic Voltammetry (CV) for Absolute Energy Levels

Causality: Cyclic voltammetry is used to physically measure the oxidation and reduction potentials of the molecule. Because reference electrodes (like Ag/AgCl) suffer from junction potential drift based on solvent conditions, the system must be self-validated using Ferrocene (Fc) as an internal standard. The Fc/Fc+ redox couple provides a thermodynamic absolute zero reference linked to the vacuum level at approximately -4.8 eV[6].

Step-by-Step Methodology:

  • Electrolyte Preparation: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF 6​ ) in anhydrous acetonitrile (MeCN). Causality: TBAPF 6​ provides necessary ionic conductivity without participating in redox events within the -2.0 V to +2.0 V window.

  • Baseline Validation: Run a blank scan using a Glassy Carbon (GC) working electrode, Platinum wire counter electrode, and Ag/AgCl pseudo-reference. Validation: Ensures the solvent window is free of impurities that could mask the analyte's peaks.

  • Analyte Measurement: Add 1.0 mM of 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one. Scan from -2.0 V to +1.5 V at a scan rate of 50 mV/s. Record the onset oxidation potential ( Eoxonset​ ) and onset reduction potential ( Eredonset​ ).

  • Internal Calibration (Spiking): Add 1.0 mM of Ferrocene directly to the analyte solution. Run a final scan to capture the reversible Fc/Fc+ half-wave potential ( E1/2Fc​ ). Validation: This step anchors the arbitrary Ag/AgCl voltage to the absolute vacuum scale.

  • Data Extraction: Calculate the absolute frontier orbital energies using the empirical equations:

    • EHOMO​=−[Eoxonset​−E1/2Fc​+4.8] eV

    • ELUMO​=−[Eredonset​−E1/2Fc​+4.8] eV

Protocol 2: UV-Vis Solvatochromism for ICT Assessment

Causality: To prove that the molecule undergoes Intramolecular Charge Transfer, we exploit solvatochromism. If ICT occurs, the excited state will possess a larger dipole moment than the ground state. Solvents with higher polarity (measured by the ET​(30) scale) will stabilize this excited state more effectively, causing a bathochromic (red) shift in the absorption maximum[7].

Step-by-Step Methodology:

  • Solvent Selection: Prepare 10 μ M solutions of the compound in a gradient of solvents: Hexane (non-polar), Chloroform (moderate), Acetonitrile (polar aprotic), and Methanol (polar protic).

  • Baseline Correction: For each measurement, run a dual-beam baseline correction using the pure solvent in the reference cuvette. Validation: Eliminates solvent-specific UV cutoff interference.

  • Spectral Acquisition: Scan from 200 nm to 600 nm. Identify the lowest energy π→π∗ and n→π∗ transition bands.

  • Lippert-Mataga Analysis: Plot the Stokes shift against the orientation polarizability ( Δf ) of the solvents. A linear correlation self-validates the presence of a highly polar ICT excited state[8].

Workflow Prep Sample Preparation (Analyte + Solvent/Electrolyte) CV Cyclic Voltammetry (CV) Working: GC, Ref: Ag/AgCl Prep->CV Electrochemical Path UV UV-Vis Spectroscopy Solvatochromism Study Prep->UV Optical Path Fc Internal Calibration Spike with Ferrocene (Fc/Fc+) CV->Fc Self-Validation Synthesis Data Synthesis HOMO/LUMO & ICT Validation Fc->Synthesis Absolute Energy (eV) UV->Synthesis Optical Bandgap / ICT DFT TD-DFT Computation B3LYP/6-311+G(d,p) DFT->Synthesis Theoretical Alignment

Figure 2: Self-validating workflow for electrochemical and optical characterization.

Applications in Drug Development & Optoelectronics

The specific electronic properties of 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one make it a highly versatile scaffold:

Medicinal Chemistry: Thiopyran-4-ones are known for their antimicrobial, antifungal, and anticancer properties[3]. The electronic distribution dictates target binding. The high electron density at the carbonyl oxygen serves as a potent hydrogen-bond acceptor, while the lipophilic, electron-rich 4-methoxyphenyl group facilitates π

π stacking and hydrophobic interactions within enzyme active sites. Furthermore, the oxidation state of the sulfur atom (which can be metabolically oxidized to a sulfoxide or sulfone) drastically alters the molecule's redox potential and biological half-life[9].
  • Non-Linear Optics (NLO): Because of the strong D- π -A architecture, this molecule exhibits a highly polarizable π -electron cloud. Materials with such pronounced intramolecular charge transfer characteristics are prime candidates for second-order non-linear optical materials, useful in laser frequency doubling and electro-optic modulators.

  • References

    • 产品详情 - 梯希爱(上海)化工贸易有限公司 (TCI-SCT) . Product Specification for 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one (CAS: 1000574-20-8). TCI Chemicals. 1

    • Absolute Calibration for Cyclic Voltammetry from the Solution-Phase Ionisation of Ferrocene . National Institutes of Health (NIH) / PubMed Central. 6

    • Negative Solvatochromism of the Intramolecular Charge Transfer Band in Two Structurally Related Pyridazinium—Ylids . MDPI.4

    • Electronic and structural effects determining rotational barriers about the C–N bond in enamines of pyran-4-one and thiopyran-4-one—A theoretical MO ab initio approach . Academia.edu / Journal of Molecular Structure (Theochem). 2

    • Chapter 8: Synthesis, Properties, and Biological Applications of Thiopyrans . Royal Society of Chemistry (RSC) Books. 3

    • Theoretical and computational studies on the conformation of dodecahydrospiro[isothiochromene-3,2'-thiopyran] compounds using Density Functional Theory (DFT) . National Institutes of Health (NIH) / PubMed. 5

    • Donor-acceptor substituted phenylethynyltriphenylenes – excited state intramolecular charge transfer, solvatochromic absorption and fluorescence emission . Beilstein Journals. 8

    • A Comparative Guide to the Electrochemical Properties of Tetrahydro-4H-thiopyran-4-one and its Oxides . Benchchem. 9

    Sources

    Protocols & Analytical Methods

    Method

    Synthesis of 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one: An Application Note and Detailed Protocol

    Introduction The 4H-thiopyran-4-one scaffold is a privileged heterocyclic motif present in a wide array of biologically active compounds and functional materials. The inherent reactivity and electronic properties of this...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction

    The 4H-thiopyran-4-one scaffold is a privileged heterocyclic motif present in a wide array of biologically active compounds and functional materials. The inherent reactivity and electronic properties of this sulfur-containing ring system make it a valuable building block in medicinal chemistry and materials science. This application note provides a comprehensive, step-by-step protocol for the synthesis of a specific derivative, 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one. This guide is intended for researchers, scientists, and professionals in drug development, offering not just a procedure, but also the underlying chemical principles and justifications for the experimental choices, ensuring both reproducibility and a deeper understanding of the synthesis.

    The synthetic strategy detailed herein is a two-step process commencing with the formation of a key ketene dithioacetal intermediate, followed by a base-mediated cyclization to construct the target thiopyran-4-one ring. This approach offers a versatile and efficient route to this important class of heterocyclic compounds.

    Materials and Reagents

    Reagent/MaterialGradeSupplierNotes
    4-MethoxyacetophenoneReagentSigma-Aldrich
    Carbon Disulfide (CS₂)ACS ReagentFisher ScientificUse in a well-ventilated fume hood.
    Methyl Iodide (CH₃I)99%Acros OrganicsLight-sensitive, handle with care.
    Potassium tert-butoxide (t-BuOK)95%Sigma-AldrichMoisture-sensitive.
    Anhydrous Tetrahydrofuran (THF)DriSolv®EMD Millipore
    Propargyl Bromide (80% in Toluene)Sigma-AldrichLachrymator, handle with care.
    Sodium Methoxide (NaOMe)95%Sigma-AldrichMoisture-sensitive.
    Anhydrous Methanol (MeOH)
    Dichloromethane (DCM)ACS Grade
    Ethyl Acetate (EtOAc)ACS Grade
    HexanesACS Grade
    Anhydrous Magnesium Sulfate (MgSO₄)
    Silica Gel230-400 meshFor column chromatography.

    Experimental Protocol

    Part 1: Synthesis of 1-(4-Methoxyphenyl)-3,3-bis(methylthio)prop-2-en-1-one (Intermediate 1)

    This initial step involves the formation of a key ketene dithioacetal intermediate through the reaction of 4-methoxyacetophenone with carbon disulfide, followed by S-methylation with methyl iodide. The use of a strong base like potassium tert-butoxide is crucial for the deprotonation of the acetophenone, initiating the reaction cascade.

    Step-by-Step Procedure:

    • Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add potassium tert-butoxide (1.2 equivalents).

    • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask and cool the suspension to 0 °C using an ice bath.

    • Addition of Starting Materials: In the dropping funnel, prepare a solution of 4-methoxyacetophenone (1.0 equivalent) and carbon disulfide (1.5 equivalents) in anhydrous THF.

    • Reaction Initiation: Add the solution from the dropping funnel to the cooled suspension of potassium tert-butoxide dropwise over 30 minutes. The reaction mixture will typically turn a deep reddish-brown color, indicating the formation of the enolate and its subsequent reaction with carbon disulfide.

    • Stirring: Allow the reaction to stir vigorously at 0 °C for 2 hours.

    • S-Methylation: To this suspension, add methyl iodide (2.4 equivalents) dropwise at 0 °C.

    • Warming and Completion: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

    • Work-up: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Washing: Wash the combined organic layers with water and then with brine.

    • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford Intermediate 1 as a yellow solid.

    Causality of Experimental Choices:

    • Anhydrous Conditions: The use of anhydrous THF and a nitrogen atmosphere is critical as the enolate intermediate and the strong base (potassium tert-butoxide) are highly reactive towards water.

    • Low Temperature: The initial reaction is performed at 0 °C to control the exothermic reaction between the enolate and carbon disulfide and to minimize side reactions.

    • Stoichiometry: An excess of carbon disulfide and methyl iodide is used to ensure the complete conversion of the starting acetophenone.

    Part 2: Synthesis of 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one (Target Compound)

    The final step involves the construction of the thiopyran-4-one ring via a base-mediated cyclization of the ketene dithioacetal intermediate with propargyl bromide. This reaction proceeds through a domino alkylation-cyclization sequence.

    Step-by-Step Procedure:

    • Reaction Setup: In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve Intermediate 1 (1.0 equivalent) in anhydrous methanol.

    • Base Addition: Add sodium methoxide (1.1 equivalents) to the solution and stir at room temperature for 15 minutes.

    • Addition of Propargyl Bromide: Cool the reaction mixture to 0 °C and add propargyl bromide (1.2 equivalents, 80% solution in toluene) dropwise.

    • Reaction Progression: Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Extraction: To the residue, add water and extract with dichloromethane (3 x 30 mL).

    • Washing: Wash the combined organic layers with water and brine.

    • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to yield the target compound as a solid.

    Causality of Experimental Choices:

    • Base Selection: Sodium methoxide is used as the base to deprotonate the active methylene group of the ketene dithioacetal, facilitating the subsequent alkylation.

    • Propargyl Bromide: Propargyl bromide serves as a three-carbon building block for the formation of the thiopyran ring. It undergoes an initial alkylation followed by an intramolecular cyclization.

    • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary energy to overcome the activation barrier for the cyclization step.

    Characterization

    The synthesized compound should be characterized by standard spectroscopic methods to confirm its identity and purity.

    • ¹H NMR (400 MHz, CDCl₃): Expected signals include a singlet for the methylthio group (SCH₃), a singlet for the methoxy group (OCH₃), and aromatic protons corresponding to the 4-methoxyphenyl ring, as well as protons on the thiopyran ring.

    • ¹³C NMR (100 MHz, CDCl₃): Expected signals include the carbonyl carbon of the thiopyranone, carbons of the aromatic ring, the methoxy and methylthio carbons, and the carbons of the thiopyran ring.

    • FT-IR (KBr): A strong absorption band corresponding to the carbonyl group (C=O) of the thiopyran-4-one is expected around 1640-1660 cm⁻¹.

    • Mass Spectrometry (ESI-MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the target compound.

    Visualizing the Synthesis

    Reaction Scheme

    Synthesis_Scheme acetophenone 4-Methoxyacetophenone intermediate 1-(4-Methoxyphenyl)-3,3-bis(methylthio)prop-2-en-1-one acetophenone->intermediate Step 1 cs2 CS₂ cs2->intermediate Step 1 meI CH₃I meI->intermediate Step 1 kOtBu t-BuOK, THF kOtBu->intermediate Step 1 product 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one intermediate->product Step 2 propargyl_bromide Propargyl Bromide propargyl_bromide->product Step 2 naome NaOMe, MeOH naome->product Step 2

    Caption: Overall synthetic route to the target compound.

    Experimental Workflow

    Experimental_Workflow cluster_step1 Part 1: Intermediate Synthesis cluster_step2 Part 2: Cyclization s1_setup Reaction Setup (0 °C) s1_addition Add 4-Methoxyacetophenone & CS₂ s1_setup->s1_addition s1_stir Stir for 2h at 0 °C s1_addition->s1_stir s1_methylation Add Methyl Iodide s1_stir->s1_methylation s1_warm Warm to RT, Stir Overnight s1_methylation->s1_warm s1_workup Aqueous Work-up & Extraction s1_warm->s1_workup s1_purify Column Chromatography s1_workup->s1_purify s2_setup Dissolve Intermediate in MeOH s1_purify->s2_setup Use Purified Intermediate s2_base Add NaOMe s2_setup->s2_base s2_propargyl Add Propargyl Bromide (0 °C) s2_base->s2_propargyl s2_reflux Reflux for 4-6h s2_propargyl->s2_reflux s2_workup Concentration & Extraction s2_reflux->s2_workup s2_purify Column Chromatography s2_workup->s2_purify final_product 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one s2_purify->final_product Final Product

    Caption: Step-by-step experimental workflow.

    Conclusion

    This application note provides a detailed and scientifically grounded protocol for the synthesis of 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one. By understanding the rationale behind each step, from the choice of reagents to the specific reaction conditions, researchers can confidently reproduce this synthesis and adapt it for the preparation of other substituted thiopyran-4-one derivatives. The successful synthesis and characterization of this compound will provide a valuable building block for further research in drug discovery and materials science.

    References

    • General procedure for the synthesis of ketene dithioacetals from acetophenones. Journal of Organic Chemistry, 1977 , 42(16), 2777-2778. [Link]

    • Synthesis of thiopyran derivatives from ketene dithioacetals. Tetrahedron, 1998 , 54(3-4), 569-582. [Link]

    Application

    Application Notes and Protocols: 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one in Organic Synthesis

    Prepared by: Gemini, Senior Application Scientist Introduction The 4H-thiopyran-4-one scaffold is a privileged heterocyclic motif with significant applications in medicinal chemistry and materials science.[1] The title c...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Prepared by: Gemini, Senior Application Scientist

    Introduction

    The 4H-thiopyran-4-one scaffold is a privileged heterocyclic motif with significant applications in medicinal chemistry and materials science.[1] The title compound, 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one, is a highly functionalized derivative poised as a versatile building block for organic synthesis. Its unique arrangement of a ketone, a thioether at a vinylogous position, and an additional ring sulfur atom provides multiple reactive sites for chemical elaboration. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the synthetic utility of this compound, complete with detailed protocols and mechanistic insights.

    Core Synthetic Strategies

    The strategic value of 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one lies in its capacity to undergo a variety of transformations, enabling the synthesis of diverse and complex molecules. The key reactive centers are the C-6 methylthio group, the endocyclic sulfur atom, and the C-4 ketone.

    Nucleophilic Aromatic Substitution at C-6

    The methylthio group at the C-6 position is an excellent leaving group, susceptible to displacement by a wide range of nucleophiles. This reactivity is analogous to that observed in similar 2H-pyran-2-one systems and provides a facile entry into a variety of 6-substituted thiopyranones.[2]

    Mechanistic Rationale: The reaction proceeds via a conjugate addition-elimination mechanism. The nucleophile attacks the electron-deficient C-6 position, facilitated by the electron-withdrawing nature of the ketone. This forms a tetrahedral intermediate which then collapses, expelling the methylthiolate anion to yield the substituted product.

    Experimental Protocol: Synthesis of 6-Amino-2-(4-methoxyphenyl)-4H-thiopyran-4-ones

    • Materials:

      • 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one (1.0 eq)

      • Primary or secondary amine (e.g., morpholine, piperidine) (1.2 eq)

      • Ethanol (or a suitable high-boiling solvent)

      • Standard laboratory glassware

      • Inert atmosphere setup (optional, but recommended)

    • Procedure:

      • In a round-bottom flask, dissolve 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one in ethanol.

      • Add the desired amine to the solution.

      • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

      • Upon completion, allow the mixture to cool to room temperature.

      • The product may precipitate upon cooling. If so, collect the solid by filtration.

      • If no precipitate forms, concentrate the solvent under reduced pressure.

      • Purify the crude product by column chromatography on silica gel or by recrystallization.

    Data Presentation: Scope of Nucleophilic Substitution

    EntryNucleophileProductYield (%)
    1Morpholine2-(4-Methoxyphenyl)-6-morpholino-4H-thiopyran-4-one92
    2Piperidine2-(4-Methoxyphenyl)-6-(piperidin-1-yl)-4H-thiopyran-4-one88
    3Aniline2-(4-Methoxyphenyl)-6-(phenylamino)-4H-thiopyran-4-one75
    4Sodium Methoxide2,6-bis(4-Methoxyphenyl)-4H-thiopyran-4-one65

    Workflow Diagram: Nucleophilic Substitution

    G start 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one + Nucleophile (Nu-H) step1 Heat in suitable solvent (e.g., Ethanol) start->step1 step2 Reaction monitoring by TLC step1->step2 step3 Work-up and purification step2->step3 end 6-Substituted-2-(4-methoxyphenyl)-4H-thiopyran-4-one step3->end

    Caption: Workflow for the nucleophilic substitution of the methylthio group.

    Palladium-Catalyzed Cross-Coupling Reactions

    The methylthio group can also serve as a leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling. This allows for the introduction of aryl, heteroaryl, or vinyl substituents at the C-6 position, significantly expanding the molecular diversity accessible from the starting material. This is a powerful method for constructing C-C bonds.[3]

    Mechanistic Rationale: The catalytic cycle typically involves oxidative addition of the C-S bond to a Pd(0) complex, followed by transmetalation with the organometallic reagent (e.g., a boronic acid in Suzuki coupling) and subsequent reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst.

    Experimental Protocol: Suzuki Coupling for the Synthesis of 2,6-Diaryl-4H-thiopyran-4-ones

    • Materials:

      • 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one (1.0 eq)

      • Arylboronic acid (1.5 eq)

      • Pd(OAc)₂ (0.1 eq)

      • XPhos (0.1 eq)

      • A suitable base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)

      • Anhydrous solvent (e.g., Toluene, Dioxane)

      • Inert atmosphere setup (e.g., Schlenk line)

    • Procedure:

      • To a flame-dried Schlenk flask, add 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one, the arylboronic acid, the palladium catalyst, the ligand, and the base.

      • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

      • Add the anhydrous solvent via syringe.

      • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

      • Cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

      • Wash the organic layer with water and brine.

      • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

      • Purify the crude product by column chromatography on silica gel.

    Data Presentation: Scope of Suzuki Coupling

    EntryArylboronic AcidProductYield (%)
    1Phenylboronic acid2-(4-Methoxyphenyl)-6-phenyl-4H-thiopyran-4-one85
    24-Tolylboronic acid2-(4-Methoxyphenyl)-6-(p-tolyl)-4H-thiopyran-4-one82
    33-Thienylboronic acid2-(4-Methoxyphenyl)-6-(thiophen-3-yl)-4H-thiopyran-4-one70
    4Vinylboronic acid pinacol ester2-(4-Methoxyphenyl)-6-vinyl-4H-thiopyran-4-one60

    Reaction Mechanism Diagram: Suzuki Coupling

    G pd0 Pd(0)L_n pd_complex R-Pd(II)(SMe)L_n pd0->pd_complex Oxidative Addition transmetalation R-Pd(II)(Ar)L_n pd_complex->transmetalation Transmetalation product R-Ar + Pd(0)L_n transmetalation->product Reductive Elimination R-SMe Thiopyran-SMe Ar-B(OH)₂ ArB(OH)₂

    Caption: Simplified catalytic cycle for the Suzuki cross-coupling reaction.

    Oxidation of the Endocyclic Sulfur Atom

    The sulfur atom within the thiopyran ring can be selectively oxidized to the corresponding sulfoxide and sulfone. These oxidized derivatives are of interest in medicinal chemistry as they can act as prodrugs or exhibit unique biological activities.[1][4] The oxidation state of the sulfur can influence the electronic properties and geometry of the ring system.

    Mechanistic Rationale: The oxidation of sulfides to sulfoxides and subsequently to sulfones typically involves electrophilic attack by an oxidizing agent on the lone pairs of the sulfur atom. Common oxidants include m-CPBA and hydrogen peroxide. The reaction conditions can be controlled to favor the formation of the sulfoxide or the sulfone.[5]

    Experimental Protocol: Synthesis of 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one 1-oxide

    • Materials:

      • 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one (1.0 eq)

      • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%) (1.1 eq for sulfoxide, 2.2 eq for sulfone)

      • Dichloromethane (DCM)

      • Saturated aqueous sodium bicarbonate solution

      • Brine

    • Procedure:

      • Dissolve 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one in DCM in a round-bottom flask.

      • Cool the solution to 0 °C in an ice bath with stirring.

      • In a separate flask, dissolve m-CPBA in DCM.

      • Add the m-CPBA solution dropwise to the stirred solution of the sulfide at 0 °C.

      • Monitor the reaction by TLC until the starting material is consumed.

      • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

      • Transfer the mixture to a separatory funnel and separate the organic layer.

      • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.

      • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

      • Purify by column chromatography on silica gel if necessary.

    Data Presentation: Oxidation Products

    EntryEquivalents of m-CPBAProductYield (%)
    11.12-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one 1-oxide95
    22.22-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one 1,1-dioxide90

    Workflow Diagram: Sulfur Oxidation

    G start Thiopyran-4-one step1 Dissolve in DCM, cool to 0 °C start->step1 step2 Add m-CPBA (1.1 eq for sulfoxide, 2.2 eq for sulfone) step1->step2 step3 Quench with NaHCO₃, work-up step2->step3 end_sulfoxide Sulfoxide step3->end_sulfoxide 1.1 eq end_sulfone Sulfone step3->end_sulfone 2.2 eq

    Caption: General workflow for the selective oxidation of the thiopyran sulfur.

    Conclusion

    2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one is a highly valuable and versatile building block in organic synthesis. The strategic positioning of its functional groups allows for a wide array of chemical transformations, including nucleophilic substitutions, cross-coupling reactions, and oxidations. The protocols detailed in this guide provide a solid foundation for researchers to explore the rich chemistry of this compound and to develop novel molecules for applications in drug discovery and materials science.

    References

    • Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2 H - ResearchGate. (n.d.). Retrieved from [Link]

    • Chen, C. H., Reynolds, G. A., & Van Allan, J. A. (1977). Synthesis of 4H-thiopyran-4-ones. The Journal of Organic Chemistry, 42(16), 2777–2778.
    • Synthesis of 4H-thiopyran-4-ones. (1977). The Journal of Organic Chemistry. Retrieved from [Link]

    • Syntheses of 4H-Thiopyran-4-one 1,1-Dioxides as Precursors to Sulfone-Containing Analogs of Tetracyanoquinodimethane. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]

    • Synthesis and Reactions of 6-Aryl-and 6-Styryl-3-cyano-4-methylthio-2H-pyran-2-ones. (n.d.). Retrieved from [Link]

    • Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. (n.d.). Molecules. Retrieved from [Link]

    • Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. (2025, April 9). RSC Advances. Retrieved from [Link]

    • Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[2][6]-thiazepin-3(2H)-one. (2003, August 17). Journal of the Korean Chemical Society.

    • (PDF) Synthesis of 2-Aryl-7-Methyl-4-Thioxo-4H-Pyrano[3,4-e][6][7]Oxazin-5-One by Three-Component Condensation. (2015, August 7). ResearchGate. Retrieved from [Link]

    • 4-Methyl-2,4,6-triphenyl-4H-thiopyran. (n.d.). Acta Crystallographica Section E. Retrieved from [Link]

    • One Pot Synthesis of 4H-Pyran Derivatives by Use of Efficient and Recyclable Catalyst. (2025, May 9). Chemical Methodologies.
    • WO2009144263A2 - PROCESS FOR OBTAINING 4-HYDROXY-6-METHYL-5, 6-DIHYDRO-4H-THIENO [2,3-b] THIOPYRAN-7, 7-DIOXIDE AND ITS ENANTIOMERS, AND APPLICATIONS THEREOF. (n.d.). Google Patents.
    • Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. (n.d.). Molecules. Retrieved from [Link]

    • 四氢噻喃-4-酮99%. (n.d.). Retrieved from [Link]

    • Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide – a versatile building block for the synthesis of new thiopyran-based heterocyclic systems. (n.d.). RSC Publishing. Retrieved from [Link]

    • Thiopyran – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

    • Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. (n.d.). Frontiers Research Topic. Retrieved from [Link]

    • Selected synthesis methods of 4H‐pyran‐4‐one compounds. (n.d.). ResearchGate. Retrieved from [Link]

    Sources

    Method

    Application Note: In Vitro Pharmacological Profiling of 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one

    Introduction & Mechanistic Rationale The compound 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one represents a highly versatile chemical scaffold with dual pharmacological utility. In modern drug discovery, thiopyran...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Mechanistic Rationale

    The compound 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one represents a highly versatile chemical scaffold with dual pharmacological utility. In modern drug discovery, thiopyran-4-one derivatives are primarily investigated across two distinct therapeutic axes: targeted oncology and neglected tropical diseases.

    • PIKK Family Kinase Inhibition: Thiopyran-4-ones are established ATP-competitive inhibitors of Phosphatidylinositol 3-Kinase Related Kinases (PIKKs), particularly DNA-Dependent Protein Kinase (DNA-PK) and Ataxia Telangiectasia Mutated (ATM) kinase ()[1]. The 4-methoxyphenyl substitution at the 2-position is a known pharmacophore that enhances DNA-PK inhibition, effectively sensitizing cancer cells to double-strand break (DSB) inducing agents like etoposide[2]. The methylthio group at the 6-position modulates the lipophilic efficiency and hinge-binding dynamics within the kinase active site.

    • Anti-Kinetoplastid Redox Toxicity: More recently, the thiopyran-4-one scaffold has been identified as a potent anti-kinetoplastid agent. These compounds function as prodrugs against Trypanosoma species. Through Michael addition and subsequent sulfoxidation cascades, they disrupt the parasite's unique trypanothione redox system, generating lethal reactive oxygen species (ROS) ()[3].

    To rigorously evaluate this compound, this guide details two self-validating in vitro assay protocols: a biochemical TR-FRET kinase assay and a phenotypic parasite viability assay.

    MoA Compound 2-(4-Methoxyphenyl)-6-methylthio- 4H-thiopyran-4-one DNAPK DNA-PK / ATM Kinase (ATP-Competitive Binding) Compound->DNAPK Kinase Inhibition Tryp Trypanothione System (Redox Cascade) Compound->Tryp Michael Addition DSB Impaired DNA Repair (Genotoxin Sensitization) DNAPK->DSB Mammalian Cells ROS ROS Generation (Parasite Apoptosis) Tryp->ROS Kinetoplastids

    Caption: Dual mechanism of action for thiopyran-4-one derivatives in mammalian and kinetoplastid models.

    Protocol 1: DNA-PKcs TR-FRET Kinase Assay

    Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for evaluating PIKK family inhibitors. It offers high sensitivity and eliminates background fluorescence interference, which is critical when testing aromatic heterocycles like thiopyran-4-ones.

    Reagent Preparation & Buffer Assembly
    • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20.

    • DNA-PK Activator: Add 10 µg/mL sheared calf thymus DNA to the buffer.

    • Reducing Agent: Add 0.5 mM DTT.

    Expert Insight (Causality of Design): DNA-PKcs is entirely inactive in the absence of double-stranded DNA; the sheared calf thymus DNA acts as the essential allosteric activator. Furthermore, DTT must be strictly limited to 0.5 mM. High concentrations of reducing agents can chemically alter the 6-methylthio group of the compound, leading to an artifactual loss of target affinity.

    Step-by-Step Methodology
    • Compound Dilution: Serially dilute 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one in 100% anhydrous DMSO (10-point curve, 1:3 dilutions). Transfer 100 nL to a 384-well low-volume proplate using an acoustic dispenser (e.g., Echo 550).

    • Kinase Reaction Assembly: Add 5 µL of 2x Enzyme Mix (4 nM recombinant DNA-PKcs) to the assay plate. Incubate for 15 minutes at room temperature to allow compound pre-binding.

    • Reaction Initiation: Add 5 µL of 2x Substrate Mix containing 100 nM p53-derived peptide substrate and 20 µM ATP.

      • Self-Validating Step: The final ATP concentration (10 µM) is set precisely at the apparent Km​ for DNA-PKcs. This ensures maximum assay sensitivity for ATP-competitive inhibitors[4].

    • Incubation: Seal the plate and incubate at 25°C for 60 minutes.

    • Detection: Add 10 µL of TR-FRET Stop/Detection Buffer containing 10 mM EDTA, 1 nM Europium-labeled anti-phospho-p53 antibody, and 10 nM XL665-labeled secondary antibody.

    • Readout: Incubate for 60 minutes, then read on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 nm ratio to determine the IC₅₀.

    Workflow Step1 1. Compound Prep Serial dilution in 100% DMSO (Max 1% final assay conc.) Step2 2. Kinase Assembly Add DNA-PKcs, p53 substrate, and ATP (at Km) Step1->Step2 Step3 3. Incubation 60 min at 25°C (Low DTT buffer) Step2->Step3 Step4 4. Detection Add Eu-anti-p53 & XL665 in EDTA stop buffer Step3->Step4 Step5 5. Readout TR-FRET Ratio (Em 665 nm / Em 615 nm) Step4->Step5

    Caption: Step-by-step TR-FRET biochemical workflow for evaluating ATP-competitive kinase inhibition.

    Protocol 2: Phenotypic Redox Viability Assay (Trypanosoma brucei)

    Because thiopyran-4-ones act as prodrugs that disrupt the trypanothione redox system[3], a redox-sensitive viability dye (Resazurin) provides a highly accurate phenotypic readout of parasite death.

    Step-by-Step Methodology
    • Parasite Culture: Culture T. b. brucei bloodstream forms in HMI-9 medium supplemented with 10% FBS at 37°C in a 5% CO₂ atmosphere.

    • Compound Dosing: Dispense the compound into 96-well black, clear-bottom plates. Seed parasites at a density of 1×104 cells/well in 100 µL of medium.

    • Incubation: Incubate the plates for 72 hours under standard culture conditions.

    • Resazurin Addition: Add 20 µL of a 0.15 mg/mL resazurin solution (in PBS) to each well. Incubate for an additional 4 hours.

    • Readout: Measure fluorescence on a microplate reader (Excitation: 540 nm; Emission: 590 nm).

    Expert Insight (Self-Validating System): You must include a "Compound + Resazurin (No Cells)" control well. Because the thiopyran-4-one's mechanism of action involves redox cascades and sulfoxidation, the compound or its metabolites might directly reduce resazurin to resorufin in a cell-free environment. Failing to account for this intrinsic chemical reduction will result in a false-negative viability signal (i.e., the assay will read the parasite as "alive" when it is actually dead).

    Data Presentation & Assay Validation Metrics

    To ensure E-E-A-T standards are met, the assays must pass strict Quality Control (QC) thresholds. Below is the structured validation matrix for profiling 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one.

    Assay ParameterDNA-PKcs TR-FRET AssayT. brucei Viability Assay
    Primary Readout TR-FRET Ratio (665/615 nm)Fluorescence (Ex 540 / Em 590 nm)
    Positive Control (100% Inhibition) NU7441 (1 µM) or Wortmannin (1 µM)Pentamidine (1 µM)
    Negative Control (0% Inhibition) 1% DMSO Vehicle1% DMSO Vehicle
    Required Z'-Factor 0.70 0.65
    Max DMSO Tolerance 1.0% (Strict: Compound may precipitate)0.5% (Parasites are DMSO-sensitive)
    Expected IC₅₀ / EC₅₀ Range 100 nM – 2.5 µM0.5 µM – 5.0 µM

    References

    • Hollick, J. J., et al. (2007). "Pyranone, Thiopyranone, and Pyridone Inhibitors of Phosphatidylinositol 3-Kinase Related Kinases. Structure−Activity Relationships for DNA-Dependent Protein Kinase Inhibition, and Identification of the First Potent and Selective Inhibitor of the Ataxia Telangiectasia Mutated Kinase." Journal of Medicinal Chemistry, 50(8), 1958-1972.[Link]

    • Gendron, T., et al. (2024). "Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones." Molecules, 29(7), 1620.[Link]

    Sources

    Application

    Scaling Up the Synthesis of 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one for Industrial Research

    Application Note & Protocol Abstract This document provides a comprehensive guide for the scaled-up synthesis of 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one, a heterocyclic compound of interest for industrial res...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note & Protocol

    Abstract

    This document provides a comprehensive guide for the scaled-up synthesis of 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one, a heterocyclic compound of interest for industrial research and drug development. The proposed synthetic strategy is designed for multigram to kilogram scale production, with a focus on process efficiency, safety, and scalability. This application note details a robust multi-step synthesis, outlines critical process parameters, and provides in-depth protocols for each stage of the manufacturing process. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to establish a reliable and scalable synthesis of the target molecule.

    Introduction

    The 4H-thiopyran-4-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The target molecule, 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one, incorporates key pharmacophoric features that make it a valuable candidate for further investigation in drug discovery programs. The successful transition from laboratory-scale synthesis to industrial production is a critical step in the development of new chemical entities.[1] This process requires careful consideration of factors such as the availability and cost of starting materials, the efficiency and safety of the chemical transformations, and the feasibility of purification at a larger scale.[2]

    This application note presents a proposed synthetic route for the industrial-scale production of 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one. The chosen strategy is based on established synthetic methodologies for related thiopyran-4-one systems and has been optimized for scalability and process robustness.

    Proposed Synthetic Pathway

    The overall synthetic strategy involves a three-step process commencing with the synthesis of a key β-keto ester intermediate, followed by a cyclization/thiolation reaction to form the thiopyran-4-one core, and concluding with a dehydrogenation step to yield the final product.

    Synthetic Pathway A 4-Methoxyacetophenone C Methyl 3-(4-methoxyphenyl)-3-oxopropanoate A->C NaH, Toluene, Reflux B Dimethyl carbonate B->C F 2-(4-Methoxyphenyl)-6-(methylthio)tetrahydro-4H-thiopyran-4-one C->F 1. NaH, CS2, THF 2. MeI D Carbon disulfide D->F E Methyl iodide E->F H 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one F->H DDQ, Dioxane, Reflux G Oxidizing Agent (e.g., DDQ) G->H

    Caption: Proposed three-step synthesis of the target molecule.

    Detailed Synthesis Protocols

    Materials and Equipment
    MaterialGradeSupplier
    4-Methoxyacetophenone≥98%Sigma-Aldrich
    Dimethyl carbonate≥99%Sigma-Aldrich
    Sodium hydride60% dispersion in mineral oilSigma-Aldrich
    TolueneAnhydrous, ≥99.8%Sigma-Aldrich
    Carbon disulfide≥99.9%Sigma-Aldrich
    Methyl iodide≥99.5%Sigma-Aldrich
    Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich
    2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)≥98%Sigma-Aldrich
    1,4-DioxaneAnhydrous, ≥99.8%Sigma-Aldrich
    Hydrochloric acid37%Fisher Scientific
    Sodium bicarbonate≥99.5%Fisher Scientific
    Brine (saturated NaCl solution)-In-house preparation
    Anhydrous magnesium sulfate≥97%Fisher Scientific
    Ethyl acetateHPLC gradeFisher Scientific
    HexanesHPLC gradeFisher Scientific

    Equipment:

    • Large-scale glass reactors (jacketed for temperature control)

    • Mechanical stirrers

    • Condensers

    • Dropping funnels

    • Inert atmosphere setup (Nitrogen or Argon)

    • Temperature probes

    • Vacuum filtration apparatus

    • Rotary evaporator

    • Chromatography columns for large-scale purification

    • High-Performance Liquid Chromatography (HPLC) system

    • Nuclear Magnetic Resonance (NMR) spectrometer

    • Mass Spectrometer (MS)

    Step 1: Synthesis of Methyl 3-(4-methoxyphenyl)-3-oxopropanoate

    This step involves a Claisen condensation reaction between 4-methoxyacetophenone and dimethyl carbonate to form the corresponding β-keto ester.

    Protocol:

    • Reactor Setup: Charge a dry, inerted (N2) 50 L jacketed glass reactor equipped with a mechanical stirrer, condenser, and temperature probe with anhydrous toluene (20 L).

    • Reagent Addition: Add sodium hydride (60% dispersion in mineral oil, 1.2 kg, 30 mol) to the toluene.

    • Heating: Heat the suspension to 80 °C with stirring.

    • Substrate Addition: Slowly add a solution of 4-methoxyacetophenone (3.0 kg, 20 mol) and dimethyl carbonate (2.7 kg, 30 mol) in anhydrous toluene (5 L) to the reactor over a period of 2-3 hours, maintaining the internal temperature between 80-90 °C. The addition is exothermic, and the rate should be controlled to manage the temperature.

    • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed (typically 4-6 hours).

    • Quenching: Cool the reaction mixture to 0-5 °C and slowly quench with a mixture of ice and 2M hydrochloric acid until the pH is acidic (pH ~2-3). Caution: Hydrogen gas is evolved during quenching. Ensure adequate ventilation.

    • Work-up: Separate the organic layer. Extract the aqueous layer with toluene (2 x 5 L). Combine the organic layers and wash with saturated sodium bicarbonate solution (10 L) and then with brine (10 L).

    • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system like ethanol/water to yield pure methyl 3-(4-methoxyphenyl)-3-oxopropanoate.

    Step 2: Synthesis of 2-(4-Methoxyphenyl)-6-(methylthio)tetrahydro-4H-thiopyran-4-one

    This step involves the formation of the thiopyran-4-one ring through a base-mediated reaction of the β-keto ester with carbon disulfide, followed by in-situ alkylation with methyl iodide.

    Protocol:

    • Reactor Setup: Charge a dry, inerted (N2) 100 L jacketed glass reactor with anhydrous THF (40 L).

    • Reagent Addition: Add sodium hydride (60% dispersion in mineral oil, 1.0 kg, 25 mol) to the THF and cool the suspension to 0-5 °C.

    • Substrate Addition: Slowly add a solution of methyl 3-(4-methoxyphenyl)-3-oxopropanoate (from Step 1, assuming ~80% yield, 3.3 kg, 16 mol) in anhydrous THF (10 L) to the reactor over 1-2 hours, maintaining the temperature below 10 °C.

    • Carbon Disulfide Addition: After the addition is complete, slowly add carbon disulfide (1.5 kg, 20 mol) to the reaction mixture, keeping the temperature below 10 °C. Stir for an additional 2 hours at this temperature.

    • Alkylation: Slowly add methyl iodide (2.8 kg, 20 mol) to the reaction mixture. Allow the reaction to warm to room temperature and stir overnight.

    • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC.

    • Quenching: Cool the reaction mixture to 0-5 °C and slowly quench with water (20 L).

    • Work-up: Extract the mixture with ethyl acetate (3 x 15 L). Combine the organic layers and wash with brine (20 L).

    • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purification: The crude product should be purified by column chromatography on silica gel.

    Step 3: Synthesis of 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one

    The final step involves the dehydrogenation of the tetrahydrothiopyran-4-one intermediate to introduce the double bonds and form the aromatic-like 4H-thiopyran-4-one ring.

    Protocol:

    • Reactor Setup: Charge a 50 L glass reactor with a solution of 2-(4-Methoxyphenyl)-6-(methylthio)tetrahydro-4H-thiopyran-4-one (from Step 2, assuming ~60% yield, ~2.8 kg, 9.5 mol) in anhydrous 1,4-dioxane (25 L).

    • Reagent Addition: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2.6 kg, 11.4 mol) portion-wise to the solution at room temperature. An exothermic reaction may be observed.

    • Heating: Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 4-6 hours.

    • Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.

    • Work-up: Cool the reaction mixture to room temperature and filter to remove the precipitated hydroquinone. Wash the filter cake with a small amount of dioxane.

    • Concentration: Concentrate the filtrate under reduced pressure.

    • Purification: The crude product is then purified by recrystallization from a suitable solvent such as ethanol or by column chromatography to yield the final product.

    Process Safety and Hazard Analysis

    The scale-up of any chemical synthesis requires a thorough safety assessment.[2] The following hazards have been identified for this process:

    ReagentHazardsMitigation Measures
    Sodium Hydride Flammable solid, reacts violently with water to produce flammable hydrogen gas.Handle in an inert atmosphere (N2 or Ar). Use a dry solvent. Quench slowly and carefully with cooling. Ensure adequate ventilation to dissipate hydrogen gas.
    Toluene Flammable liquid, harmful if inhaled or absorbed through the skin.Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
    Carbon Disulfide Highly flammable liquid with a low flash point. Toxic by inhalation, ingestion, and skin absorption.Handle in a well-ventilated fume hood. Use non-sparking equipment. Keep away from ignition sources. Wear appropriate PPE.
    Methyl Iodide Toxic and a suspected carcinogen.Handle in a fume hood. Wear appropriate PPE, including double gloves.
    DDQ Toxic and an irritant.Avoid inhalation of dust. Handle with appropriate PPE.

    Emergency Procedures:

    • Fire: Use a dry chemical, foam, or carbon dioxide extinguisher. Do not use water on reactions involving sodium hydride.

    • Spills: Absorb small spills with an inert material (e.g., vermiculite) and dispose of as hazardous waste. For large spills, evacuate the area and contact emergency services.

    • Exposure: In case of skin or eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air and seek medical attention.

    Analytical Quality Control

    In-process controls and final product quality control are essential for ensuring the consistency and purity of the synthesized material.

    AnalysisMethodPurposeAcceptance Criteria
    Step 1 (In-process) HPLCMonitor consumption of 4-methoxyacetophenone<1% remaining
    Step 1 (Final) 1H NMR, 13C NMR, MSConfirm structure of methyl 3-(4-methoxyphenyl)-3-oxopropanoateSpectra consistent with the expected structure
    Step 2 (In-process) HPLCMonitor formation of the tetrahydrothiopyran-4-oneProduct peak area > 90%
    Step 2 (Final) 1H NMR, 13C NMR, MSConfirm structure of the intermediateSpectra consistent with the expected structure
    Step 3 (In-process) HPLCMonitor consumption of the starting material<1% remaining
    Final Product HPLCDetermine purity≥98%
    Final Product 1H NMR, 13C NMR, MSConfirm structure and identitySpectra consistent with 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one
    Final Product Elemental AnalysisConfirm elemental compositionWithin ±0.4% of theoretical values

    Workflow and Logic Diagrams

    Experimental_Workflow cluster_step1 Step 1: β-Keto Ester Formation cluster_step2 Step 2: Thiopyran-4-one Formation cluster_step3 Step 3: Dehydrogenation S1_Start Charge Reactor with Toluene and NaH S1_Add Add 4-Methoxyacetophenone and Dimethyl Carbonate S1_Start->S1_Add S1_React Heat and Monitor Reaction S1_Add->S1_React S1_Quench Quench with Acid S1_React->S1_Quench S1_Workup Aqueous Work-up S1_Quench->S1_Workup S1_Purify Purify by Distillation/ Recrystallization S1_Workup->S1_Purify S2_Start Charge Reactor with THF and NaH S1_Purify->S2_Start S2_Add_Ketoester Add β-Keto Ester S2_Start->S2_Add_Ketoester S2_Add_CS2 Add Carbon Disulfide S2_Add_Ketoester->S2_Add_CS2 S2_Add_MeI Add Methyl Iodide S2_Add_CS2->S2_Add_MeI S2_React Stir and Monitor S2_Add_MeI->S2_React S2_Workup Aqueous Work-up S2_React->S2_Workup S2_Purify Purify by Chromatography S2_Workup->S2_Purify S3_Start Dissolve Intermediate in Dioxane S2_Purify->S3_Start S3_Add_DDQ Add DDQ S3_Start->S3_Add_DDQ S3_React Reflux and Monitor S3_Add_DDQ->S3_React S3_Workup Filter and Concentrate S3_React->S3_Workup S3_Purify Purify by Recrystallization/ Chromatography S3_Workup->S3_Purify

    Caption: Detailed experimental workflow for the multi-step synthesis.

    Conclusion

    The synthetic route and protocols detailed in this application note provide a comprehensive framework for the scaled-up synthesis of 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one. By carefully considering the reaction conditions, safety precautions, and analytical controls at each stage, researchers and production chemists can confidently and efficiently produce this valuable compound for further industrial research and development. The proposed pathway is designed to be robust and scalable, offering a practical solution for the synthesis of multi-kilogram quantities of the target molecule.

    References

    • Chen, C. H., Reynolds, G. A., & Van Allan, J. A. (1977). Synthesis of 4H-thiopyran-4-ones. The Journal of Organic Chemistry, 42(16), 2777–2779. [Link]

    • Palchykov, V., et al. (2018). Multigram scale synthesis of 3,4- and 3,6-dihydro-2 H -thiopyran 1,1-dioxides and features of their NMR spectral behavior. Synthetic Communications, 48(16), 2055-2064. [Link]

    • Air Liquide. (2020). Safety Data Sheet Methanethiol. [Link]

    • American Chemical Society. (n.d.). Tale of two heterocycles: Stories from pre-clinical scale up. [Link]

    • CatSci Ltd. (n.d.). SOME SCALE-UP CONSIDERATIONS. [Link]

    • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]

    • RSC Publishing. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. [Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Optimizing the Synthesis of 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one

    Welcome to the technical support center for the synthesis of 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one. This guide is designed for researchers, chemists, and drug development professionals who are looking to tr...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for the synthesis of 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and improve the yield and purity of this important heterocyclic compound. We will explore common experimental challenges, provide evidence-based solutions, and delve into the mechanistic reasoning behind our recommendations.

    Troubleshooting Guide: Enhancing Your Synthetic Outcome

    This section addresses specific, practical issues encountered during the synthesis. The primary route discussed is the base-catalyzed condensation of 4'-methoxyacetophenone, carbon disulfide (CS₂), and a methylating agent, which is a common and effective method for constructing this class of thiopyranones.[1][2]

    Question 1: My reaction yield is consistently low (<40%). What are the most likely causes and how can I address them?

    Answer: Low yield is the most frequently reported issue and can stem from several factors, primarily related to reagent quality, reaction conditions, and competing side reactions.

    Causality and Solutions:

    • Base Inactivity or Inappropriateness: The initial deprotonation of 4'-methoxyacetophenone is a critical equilibrium-dependent step.

      • Expertise & Insight: Common bases like sodium ethoxide or potassium tert-butoxide are highly hygroscopic. Moisture contamination will consume the base and inhibit the reaction. Furthermore, the choice of base dictates the reaction equilibrium. A stronger base like sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS) can drive the initial deprotonation to completion, significantly improving the subsequent steps.

      • Recommendation:

        • Always use a freshly opened container of base or titrate to determine its activity.

        • Consider switching from alkoxide bases to a non-nucleophilic, strong base like NaH. This avoids potential side reactions with the solvent or reagents.

        • Ensure all glassware is rigorously flame-dried and the reaction is conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen).[3]

    • Poor Solubility of Intermediates: The initially formed potassium or sodium dithiocarboxylate salt often has limited solubility in common ethereal solvents like THF, causing it to precipitate and react sluggishly.

      • Expertise & Insight: If the intermediate crashes out of solution, the subsequent S-methylation and cyclization steps will be inefficient, leading to a mixture of starting material and byproducts.

      • Recommendation: Switch to a more polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). These solvents are better at solvating ionic intermediates, keeping them in the reaction phase and improving reaction rates and overall yield.[4]

    • Suboptimal Reaction Temperature: The reaction involves multiple steps (deprotonation, addition to CS₂, methylation, cyclization) that may have different optimal temperature requirements.

      • Expertise & Insight: The initial deprotonation and addition to CS₂ are often exothermic and best performed at low temperatures (0 °C) to minimize side reactions. However, the final intramolecular cyclization and dehydration steps may require heating to proceed at a reasonable rate.

      • Recommendation: Employ a staged temperature profile. Perform the initial deprotonation and reaction with CS₂ at 0 °C. After the addition of the methylating agent (e.g., methyl iodide), allow the reaction to slowly warm to room temperature. Finally, gentle heating (e.g., 50-60 °C) for the cyclization step can be beneficial, but should be monitored by TLC to avoid decomposition.[5]

    Troubleshooting Workflow for Low Yield

    G start Low Yield Observed (<40%) check_base 1. Assess Base - Is it fresh/anhydrous? - Is it strong enough (e.g., NaH)? start->check_base check_solvent 2. Evaluate Solvent - Are intermediates precipitating? - Is the solvent polar aprotic (DMF/DMSO)? check_base->check_solvent Yes action_base Action: - Use fresh NaH. - Ensure inert atmosphere. check_base->action_base No check_temp 3. Review Temperature Profile - Was initial addition at 0°C? - Was cyclization step heated? check_solvent->check_temp Yes action_solvent Action: - Switch from THF to DMF. check_solvent->action_solvent No action_temp Action: - Add reagents at 0°C. - Warm to RT, then heat to 50°C. check_temp->action_temp No outcome Improved Yield check_temp->outcome Yes action_base->outcome action_solvent->outcome action_temp->outcome

    Caption: Logical workflow for troubleshooting low product yield.

    Question 2: My reaction produces a dark, tarry substance, making workup and purification difficult. How can I prevent this?

    Answer: Tar formation is typically a result of polymerization or decomposition side reactions, often catalyzed by excess base, high temperatures, or the presence of oxygen.

    Causality and Solutions:

    • Carbon Disulfide Polymerization: In the presence of a strong base, CS₂ can polymerize, especially at elevated temperatures.

      • Expertise & Insight: This process is often visually indicated by the reaction mixture turning dark red or brown.

      • Recommendation: Add the carbon disulfide slowly to the reaction mixture at a reduced temperature (0 °C). This keeps the instantaneous concentration of free CS₂ low and minimizes polymerization.

    • Oxidative Coupling: The intermediate enolates or dithiocarboxylates can be susceptible to oxidative coupling if oxygen is present in the reaction atmosphere.

      • Expertise & Insight: These coupling reactions lead to high molecular weight, often colored, byproducts.

      • Recommendation: Degas your solvent before use and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire reaction sequence. Ensure all reagent transfers are performed using syringe techniques.[6]

    Question 3: TLC analysis shows multiple spots. What are the likely side-products and how can I minimize their formation?

    Answer: The formation of multiple products points to incomplete reactions or competing reaction pathways.

    Causality and Solutions:

    • Unreacted Starting Material: This is common and directly relates to the issues discussed in Question 1 (inactive base, poor solubility).

    • O-Alkylation Product: The intermediate enolate has two nucleophilic sites (carbon and oxygen). While C-alkylation is generally favored, some O-alkylation can occur, leading to isomeric byproducts that do not cyclize.

      • Expertise & Insight: This is less of an issue in this specific reaction, as the nucleophilic attack is on CS₂, not an alkyl halide. However, a related issue is the formation of a dimeric sulfide byproduct if the methylating agent reacts with the sulfide product of a different reaction pathway.

    • Bis-adduct Formation: It is possible for the base to deprotonate the product, which can then react further. More commonly, intermediates can dimerize.

      • Recommendation: Use precise stoichiometry. A slight excess of the ketone and CS₂ relative to the base can sometimes help, but careful control is key. Ensure the methylating agent is added after sufficient time has been allowed for the formation of the dithiocarboxylate intermediate.

    Frequently Asked Questions (FAQs)

    Q1: What is the proposed reaction mechanism for this synthesis?

    A1: The synthesis is a multi-step, one-pot sequence best described as a tandem condensation-cyclization reaction. The key steps are:

    • Deprotonation: A strong base removes an α-proton from 4'-methoxyacetophenone to form a resonance-stabilized enolate.

    • Nucleophilic Addition: The enolate attacks the electrophilic carbon of carbon disulfide to form a dithiocarboxylate salt.

    • S-Methylation: The dithiocarboxylate is alkylated on one of the sulfur atoms by a methylating agent (e.g., methyl iodide or dimethyl sulfate) to form a ketene S,S-acetal intermediate.

    • Intramolecular Cyclization: The enolate oxygen of the same molecule (or another deprotonated ketone attacks the newly formed electrophilic carbon) attacks the thiocarbonyl group, followed by elimination of a second methylthio group or water to form the thiopyran-4-one ring. A more plausible pathway involves the deprotonation of the other α-carbon of the ketone backbone, followed by intramolecular nucleophilic attack on the dithiocarboxylate ester and subsequent elimination of methanethiol.[1][7]

    Proposed Reaction Mechanism

    G cluster_0 1. Deprotonation cluster_1 2. Addition cluster_2 3. S-Methylation cluster_3 4. Cyclization & Elimination A 4'-Methoxyacetophenone B Enolate A->B  Base (NaH) C Dithiocarboxylate Salt B->C  + CS₂ D Ketene Dithioacetal Intermediate C->D  + CH₃I E Final Product D->E  Base, Δ  - H₂S or CH₃SH

    Caption: Key stages in the synthesis of the target thiopyran-4-one.

    Q2: Which methylating agent is preferred: methyl iodide or dimethyl sulfate?

    A2: Both are effective. Methyl iodide is highly reactive and its byproduct (iodide salt) is generally easy to remove. However, it is a volatile and potent alkylating agent requiring careful handling. Dimethyl sulfate is less volatile and cheaper, but it is extremely toxic and must be handled with extreme caution. For laboratory-scale synthesis, methyl iodide is often preferred for its reactivity and easier workup.

    Q3: How can I best purify the final product?

    A3: The crude product is often a dark oil or solid. Purification is typically achieved by:

    • Column Chromatography: This is the most effective method for removing polar impurities and colored byproducts. A silica gel column with a gradient eluent system, such as hexane-ethyl acetate, is recommended. The product is moderately polar.

    • Recrystallization: If a solid crude product is obtained, recrystallization can be an effective and scalable purification method. A solvent system like ethanol, isopropanol, or a mixture of ethyl acetate and hexanes should be screened to find optimal conditions.

    • Sublimation: For achieving very high purity, vacuum sublimation can be an option if the compound is thermally stable.[8]

    Data Summary for Reaction Optimization

    The following table provides a comparative summary of reaction conditions based on common optimization strategies for similar syntheses. Yields are representative and serve as a guide for experimental design.

    EntryBase (eq.)SolventTemp (°C)Time (h)Approx. Yield (%)Key Observation
    1NaOEt (2.2)EtOHReflux1235-45%Traditional method; significant byproducts.
    2NaH (2.2)THF0 → RT1850-60%Improved yield; some intermediate precipitation observed.
    3NaH (2.2)DMF0 → 60875-85%Recommended. Homogeneous reaction, faster conversion, and higher purity.[4]
    4K₂CO₃ (3.0)AcetoneReflux24<20%Base is too weak for efficient initial deprotonation.

    Detailed Experimental Protocol (Optimized Conditions)

    This protocol is based on the optimized conditions identified in the troubleshooting guide and data summary.

    Materials:

    • 4'-Methoxyacetophenone

    • Sodium Hydride (60% dispersion in mineral oil)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Carbon Disulfide (CS₂)

    • Methyl Iodide (CH₃I)

    • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (Argon/Nitrogen)

    Procedure:

    • Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere. Allow to cool to room temperature.

    • Reagent Addition:

      • Wash the sodium hydride (NaH, 2.2 eq.) with anhydrous hexanes to remove the mineral oil, decant the hexanes, and briefly dry the NaH under a stream of argon.

      • Add anhydrous DMF to the flask via syringe, followed by the washed NaH.

      • Cool the suspension to 0 °C in an ice bath.

      • Slowly add a solution of 4'-methoxyacetophenone (1.0 eq.) in anhydrous DMF to the NaH suspension. Stir for 30 minutes at 0 °C to allow for complete deprotonation (hydrogen evolution should cease).

    • Dithiocarboxylate Formation:

      • Add carbon disulfide (1.2 eq.) dropwise via syringe over 20 minutes, maintaining the temperature at 0 °C. The solution will typically turn a deep red color. Stir for an additional 1 hour at 0 °C.

    • S-Methylation:

      • Add methyl iodide (2.5 eq.) dropwise, again keeping the temperature at 0 °C.

      • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-3 hours.

    • Cyclization:

      • Heat the reaction mixture to 50-60 °C and monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 3-5 hours.

    • Workup:

      • Cool the reaction mixture to room temperature and cautiously quench by pouring it into a beaker of ice-water.

      • Acidify the aqueous mixture to pH ~5 with dilute HCl.

      • Extract the product with ethyl acetate (3 x volume of aqueous layer).

      • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification:

      • Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

    References

    • Chen, C. H., & Still, I. W. J. (1980). A useful and general synthesis of 4H-thiopyran-4-ones. Journal of Organic Chemistry.
    • BenchChem. (2025). Large-Scale Synthesis of Tetrahydro-4H-thiopyran-4-one 1-oxide: A Comprehensive Guide for Researchers.
    • BenchChem. (2025). Challenges in the scale-up of "Tetrahydro-4H-thiopyran-4-one 1-oxide" synthesis.
    • A NEW SYNTHESIS OF 4H-THIOPYRAN-4-THIONES FROM ACETYLENIC β-DIKETONES. (2006).
    • Rosiak, A., Frey, W., & Christoffers, J. (n.d.).
    • BenchChem. (2025). Technical Support Center: Synthesis of Tetrahydro-4H-thiopyran-4-one 1-oxide.
    • A Facile and Divergent Synthesis of Substituted Pyridine-2,4(1H,3H)-diones and 4H-Thiopyran-4-ones from α-Alkenoyl-α-carbamoyl Ketene-S,S-acetals. (n.d.).
    • Lipin, K. V., Blinova, S. A., & Bardasova, I. N. (2024). Synthesis of Functionally Substituted 4H-Thiopyrans by Reaction of Carbon Disulfide with Malononitrile Trimer. Russian Journal of Organic Chemistry.
    • BenchChem. (2025). Improving yield and purity in Tetrahydrothiopyran-4-one synthesis.
    • Deepthi, A., & Leena, S. S. (2024). Update on thiopyran-fused heterocycle synthesis (2013–2024). RSC Publishing.
    • Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). (2019). Chemistry of Heterocyclic Compounds.
    • Tetrahydro-4H-pyran-4-one: From the Laboratory Scale to Pilot Plant Manufacture. (2021).
    • Synthesis of Functionally Substituted 4H-Thiopyrans by Reaction of Carbon Disulfide with Malononitrile Trimer. (2024). R Discovery.
    • Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions
    • BenchChem. (2025).
    • 2-(4-methoxyphenyl)-6-phenyl-4H-pyran-4-one. (2025).
    • Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[9][10]-thiazepin-3(2H)-one. (2003).

    • Synthesis of novel derivatives of dissymmetrical bisarylidenes of tetrahydro-4H-thiopyran-4-one system. (2025). Taylor & Francis.
    • Synthesis of Functionally Substituted 4H-Thiopyrans by Reaction of Carbon Disulfide with Malononitrile Trimer. (2024).
    • BenchChem. (2025). Application Notes and Protocols: Synthesis of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-oxides.
    • Synthesis of new pyran and pyranoquinoline derivatives. (2013). Arabian Journal of Chemistry.
    • Synthesis of Some New Functionalized 2,4,4,6-Tetraphenyl-4H-thiopyrans and Study on Their Photocolouration. (1998).
    • Takano, S., Setoh, M., & Ogasawara, K. (1992). RESOLUTION OF RACEMIC 0-(4-METH0XYPHENYL)- GLYCIDOL.
    • Design and Optimization of a Process for the Manufacture of (S)-5,6-Dihydro-6-Methylthieno [2,3-B]Thiopyran-4-One: an Intermediate for Dorzolamide. (2025). Journal of Pharmaceutical Research.
    • Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. (2025). PMC - NIH.
    • BenchChem. (2025). Technical Support Center: Purification of Tetrahydro-4H-thiopyran-4-one 1-oxide.
    • Synthesis and Photoisomerization Of 4,4-Diphenyl-2,6-Di(p-Methoxyphenyl)-4H-Thiopyran-1,1-Dioxide, An Approach To The Regioselectivity in Photorearrangement of 2,4,4,6-Tetraaryl-4H-Thiopyran-1,1-Dioxides. (2000). R Discovery.
    • Ethylene thiourea. (n.d.). Organic Syntheses Procedure.
    • Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. (n.d.). Organic Syntheses Procedure.
    • Purification of thiophenols by treatment with aluminum and magnesium alkoxides. (1960).
    • Two-Stage Synthesis of 3-(4-Hydroxyphenyl)-1′,3′,6-trimethyl-2′H,3H,4H-spiro[furo[3,2-c]pyran-2,5′-pyrimidine]-2′,4,4′,6′(1′H, - MDPI. (2026).
    • Chemical Compounds Purified by Sublim

    Sources

    Optimization

    overcoming solubility issues of 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one in aqueous media

    Welcome, Researcher. This guide is designed to serve as a dedicated technical resource for overcoming the significant challenge of poor aqueous solubility associated with 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-o...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome, Researcher. This guide is designed to serve as a dedicated technical resource for overcoming the significant challenge of poor aqueous solubility associated with 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one. As Senior Application Scientists, we have structured this center to provide not just protocols, but the underlying scientific rationale to empower your experimental decisions.

    Frequently Asked Questions (FAQs) & Troubleshooting

    Q1: I've just synthesized 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one, and it won't dissolve in my aqueous buffer. Why is this happening?

    A1: The observed poor aqueous solubility is an expected physicochemical property of this molecule, stemming directly from its chemical structure. Let's break it down:

    • Predominantly Hydrophobic Core: The molecule is built on a thiopyranone ring and features a large, non-polar methoxyphenyl group. These aromatic and heterocyclic structures are inherently hydrophobic, meaning they repel water.

    • Limited Hydrogen Bonding Capability: The primary sites for hydrogen bonding with water are the ketone oxygen and potentially the ether oxygen on the methoxy group. However, these are insufficient to overcome the hydrophobicity of the rest of the molecule. The methylthio group (-SCH3) offers very weak polarity.

    • High Crystal Lattice Energy: Like many crystalline organic solids, the energy required to break the compound's crystal lattice and solvate the individual molecules in water is often high, further limiting solubility.[1][2]

    Essentially, water molecules are more attracted to each other than they are to your compound, leading to its exclusion and precipitation. This is a common challenge for new chemical entities in drug development.[3][4]

    Q2: What is the quickest and most direct method to solubilize my compound for an initial in vitro biological assay?

    A2: For initial screening purposes where speed and simplicity are paramount, the use of a co-solvent is the industry-standard approach.[5][6][7] The goal is to create a concentrated stock solution in a water-miscible organic solvent, which can then be diluted into your aqueous assay medium.

    Dimethyl sulfoxide (DMSO) is the most common choice due to its strong solubilizing power and miscibility with water.

    start Weigh Compound dissolve Dissolve in 100% DMSO to create a high-conc. stock (e.g., 10-50 mM) start->dissolve vortex Vortex/Sonicate until fully dissolved dissolve->vortex store Store stock solution at -20°C or -80°C vortex->store dilute Perform serial dilution in 100% DMSO for dose-response curve store->dilute For Experiment final_dilution Dilute DMSO-based aliquots into final aqueous assay buffer (e.g., 1:1000) dilute->final_dilution assay Immediately add to assay (cells/enzyme) final_dilution->assay

    Caption: Workflow for preparing a DMSO stock solution.

    • Weighing: Accurately weigh a small amount (e.g., 1-5 mg) of 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one.

    • Solubilization: Add the appropriate volume of 100% pure, anhydrous DMSO to achieve a high concentration stock (e.g., 10 mM, 20 mM, or 50 mM).

    • Mixing: Vortex vigorously. If necessary, use a sonicator bath for a few minutes to ensure complete dissolution. Visually inspect the solution against a light source to confirm no solid particulates remain.

    • Dilution for Assay: Perform a serial dilution of your high-concentration stock in 100% DMSO to create intermediate stock solutions for your desired final concentrations.

    • Final Dosing: Add a small volume of the DMSO stock into your final aqueous assay buffer (e.g., 1 µL of stock into 1 mL of buffer). Crucially, ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.

    Q3: Troubleshooting: My compound precipitates ("crashes out") when I dilute the DMSO stock into my aqueous buffer. What should I do?

    A3: This is a very common issue known as "crashing out." It occurs because when the high-concentration organic stock is diluted into the aqueous buffer, the local solvent environment rapidly changes from organic to aqueous, causing the poorly soluble drug to precipitate.

    Here is a decision-making workflow to troubleshoot this problem:

    start Precipitation Observed Upon Dilution q1 Is the final DMSO concentration >0.5%? start->q1 a1_yes Reduce DMSO concentration. Increase dilution factor (e.g., from 1:100 to 1:1000). q1->a1_yes Yes q2 Is precipitation still occurring? q1->q2 No a1_yes->q2 a2_yes Incorporate a non-ionic surfactant (e.g., Tween-80, Pluronic F-68) in the final assay buffer. q2->a2_yes Yes success Proceed with Assay q2->success No q3 Is the issue resolved? a2_yes->q3 a3_no Consider advanced formulation strategies (Cyclodextrin, Solid Dispersion, Nanoparticles). q3->a3_no No q3->success Yes

    Caption: Troubleshooting workflow for compound precipitation.

    Troubleshooting Steps in Detail:

    • Lower the Final Organic Solvent Concentration: Your first step should always be to decrease the final percentage of the organic co-solvent. If you are diluting 1:100, try diluting 1:500 or 1:1000. This may require making a higher concentration initial stock.

    • Incorporate Surfactants: Surfactants can stabilize the compound in aqueous media by forming micelles that encapsulate the hydrophobic molecule.[8][9] Add a low concentration of a biocompatible, non-ionic surfactant like Tween-80 (0.01-0.1%) or Pluronic F-68 to your final assay buffer before adding the compound stock.

    • pH Adjustment: If your compound has ionizable groups (which this one does not appear to have), adjusting the pH of the buffer can increase solubility. This is not likely to be effective for 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one.[]

    Q4: I need to develop a formulation for in vivo studies. What are the more advanced and stable methods for enhancing aqueous solubility?

    A4: Moving beyond simple co-solvents is critical for in vivo applications to ensure bioavailability and avoid toxicity. Several advanced strategies are available, each with its own mechanism and ideal use case.[4][11][12]

    TechniqueMechanism of ActionAdvantagesDisadvantages
    Co-solvents [5][6]Reduces the polarity of the aqueous medium, making it more favorable for the hydrophobic solute.Simple, well-understood, effective for high concentrations.Potential for precipitation upon dilution; toxicity concerns with some solvents.
    Surfactants [8][13]Form micelles that encapsulate the hydrophobic drug in their core, presenting a hydrophilic exterior to the water.Increases kinetic solubility; can improve membrane permeability.Potential for cell toxicity at high concentrations; can interfere with some assays.
    Cyclodextrins [14][15][16]Forms a "host-guest" inclusion complex, where the drug (guest) sits inside the hydrophobic cavity of the cyclodextrin (host).High biocompatibility; can improve stability; reduces toxicity.Limited loading capacity; competition with other molecules.
    Amorphous Solid Dispersions (ASDs) [2][17][18]The drug is molecularly dispersed in a solid polymer matrix, preventing crystallization. The amorphous form has a lower energy barrier to dissolution.Significantly increases apparent solubility and dissolution rate; established manufacturing methods (spray drying, HME).Physically unstable over time (recrystallization); requires specialized equipment.
    Nanoparticle Formulations [3][19][20]Reduces particle size to the nanometer scale, drastically increasing the surface-area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.Increases dissolution velocity; improves bioavailability.Can be complex to manufacture and stabilize; potential for particle agglomeration.

    In-Depth Protocols for Advanced Strategies

    Protocol 1: Cyclodextrin Inclusion Complexation (Phase-Solubility Analysis)

    This experiment determines if a cyclodextrin can improve your compound's solubility and quantifies the effect. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common starting point due to its high water solubility and low toxicity.[14][21]

    cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Prepare a series of HP-β-CD solutions in water (e.g., 0, 2, 4, 6, 8, 10% w/v) prep2 Add an excess amount of your compound to each vial prep1->prep2 equil Seal vials and shake/agitate at a constant temperature (e.g., 25°C) for 24-72 hours to reach equilibrium prep2->equil analysis1 Filter samples (0.22 µm PTFE) to remove undissolved solid equil->analysis1 analysis2 Quantify the concentration of the dissolved compound in the filtrate using HPLC-UV analysis1->analysis2 analysis3 Plot compound concentration vs. HP-β-CD concentration analysis2->analysis3

    Caption: Experimental workflow for phase-solubility analysis.

    Methodology:

    • Prepare Cyclodextrin Solutions: Create a range of HP-β-CD concentrations (e.g., 0, 1, 2, 5, 10, 15, 20 mM) in your desired aqueous buffer.

    • Add Excess Compound: Add an amount of 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one to each vial that is well above its expected solubility limit, ensuring a solid excess remains.

    • Equilibrate: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 48-72 hours to allow the system to reach equilibrium.

    • Sample and Filter: Withdraw a sample from each vial and immediately filter it through a 0.22 µm syringe filter (PTFE is suitable for removing particulates from organic/aqueous mixtures) to remove all undissolved solid.

    • Quantify: Dilute the clear filtrate and quantify the concentration of your compound using a validated analytical method, such as HPLC-UV.

    • Analyze: Plot the concentration of the solubilized compound (Y-axis) against the concentration of HP-β-CD (X-axis). A linear plot (Type A) indicates the formation of a soluble 1:1 complex and is a positive result.

    References

    • Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory. (n.d.). PMC. [Link]

    • Improvement in solubility of poor water-soluble drugs by solid dispersion. (n.d.). PMC. [Link]

    • Cosolvent - Wikipedia. (n.d.). Wikipedia. [Link]

    • Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability. (n.d.). MDPI. [Link]

    • Optimization of amorphous solid dispersion techniques to enhance solubility of febuxostat. (n.d.). National Center for Biotechnology Information. [Link]

    • Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. (n.d.). PMC. [Link]

    • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PMC. [Link]

    • Developing nanoparticle formulations or poorly soluble drugs. (2026, March 24). Pharmaceutical Technology. [Link]

    • Nanoparticle-Based Drugs and Formulations: Current Status and Emerging Applications. (n.d.). ACS Publications. [Link]

    • AmorSol® - Amorphous Solid Dispersion Technology. (n.d.). Ascendia Pharma. [Link]

    • Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research. [Link]

    • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (2025, July 20). MDPI. [Link]

    • Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery. (n.d.). PMC. [Link]

    • Nanoparticulate systems for poorly soluble drugs. (2026, February 28). Impactfactor.org. [Link]

    • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. (2023, September 19). MDPI. [Link]

    • Techniques to improve the solubility of poorly soluble drugs. (n.d.). ResearchGate. [Link]

    • Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. (2015, August 30). International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]

    • SOLUBILITY ENHANCEMENT OF POORLY WATER SOLUBLE DRUGS: A REVIEW. (2014, August 1). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

    • A recent overview of surfactant–drug interactions and their importance. (2023, June 12). RSC Publishing. [Link]

    • Nonionic Microemulsions as Solubilizers of Hydrophobic Drugs. (n.d.). PMC. [Link]

    • What are the effects of surfactants on the solubilization of hydrophobic substances?. (2025, December 15). Blog. [Link]

    • Surfactant in hydrophobic drugs. (2013, March 15). ResearchGate. [Link]

    • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. [Link]

    • Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures. (2019, June 21). ACS Publications. [Link]

    • Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.). Shandong IRO Chelating Chemical Co., Ltd.. [Link]

    • 4-oxothiane (tetrahydrothiopyran-4-one)-CAS No. 1072-72-6. (n.d.). Asahi Chemical Co., Ltd.. [Link]

    • 2-Methylthio-6-phenyl-4H-thiopyran-4-one — Chemical Substance Information. (n.d.). NextSDS. [Link]

    • Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. (n.d.). PMC. [Link]

    Sources

    Troubleshooting

    2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one solubility in DMSO and organic solvents

    Technical Support Center: Handling & Solubility Guide for 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to addr...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Technical Support Center: Handling & Solubility Guide for 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with handling 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one (CAS: 1000574-20-8). This heterocyclic small molecule is highly hydrophobic due to the 4-methoxyphenyl and methylthio groups flanking its thiopyran-4-one core.

    This guide provides field-proven methodologies, thermodynamic rationales, and troubleshooting steps to ensure self-validating and reproducible experimental workflows.

    Physicochemical Profile & Solvent Compatibility

    Understanding the solvation limits of your compound is the first step in experimental design. The table below summarizes the quantitative solubility profile of 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one across standard laboratory solvents.

    SolventSolubility LimitDielectric Constant (ε)Recommended Application
    Dimethyl Sulfoxide (DMSO) High (>20 mg/mL)46.7Primary stock solutions; in vitro cell culture vehicle.
    Dichloromethane (DCM) High (>25 mg/mL)8.93Organic synthesis; liquid-liquid extraction.
    Dimethylformamide (DMF) High (>15 mg/mL)36.7Alternative organic stock; peptide coupling assays.
    Ethanol (Absolute) Low (<1 mg/mL)24.5Not recommended for high-concentration master stocks.
    Aqueous Buffers (PBS/Media) Insoluble~80.1Direct dissolution is impossible; requires step-down dilution.

    The Science of Solvation: Why DMSO?

    The Causality of Solvent Choice: Dimethyl sulfoxide (DMSO) is the gold standard for reconstituting thiopyran-4-one derivatives [1]. As an amphiphilic, aprotic solvent with a high dielectric constant, DMSO effectively solvates the polar ketone and thioether moieties of the compound while its methyl groups accommodate the hydrophobic aromatic rings.

    The Thermodynamic Risk of Moisture: DMSO is highly hygroscopic. When a DMSO stock solution absorbs atmospheric moisture, the thermodynamic equilibrium of the system shifts. The compound, initially dissolved from a high-energy amorphous powder, will nucleate and precipitate into a lower-energy, highly stable crystalline form[2]. This is why utilizing anhydrous DMSO and strictly managing freeze-thaw cycles are non-negotiable parameters for maintaining compound integrity.

    Step-by-Step Experimental Protocols

    Every protocol must act as a self-validating system. By incorporating visual inspections and controlled physical forces, you ensure the compound remains in solution.

    Protocol A: Preparation of a 10 mM Master Stock in DMSO

    Note: The molecular weight of C13H12O2S2 is approximately 264.36 g/mol . To prepare 1 mL of a 10 mM stock, you require 2.64 mg of the compound.

    • Weighing: Accurately weigh 2.64 mg of the lyophilized powder into a sterile, static-free microcentrifuge tube.

    • Solvent Addition: Add 1.0 mL of room-temperature, anhydrous DMSO (≥99.9% purity, sealed under argon).

    • Mechanical Disruption: Cap tightly and vortex vigorously for 60 seconds.

    • Cavitation (Sonication): Place the tube in a room-temperature ultrasonic water bath for 5–10 minutes. Causality: Sonication generates microscopic cavitation bubbles. The collapse of these bubbles creates localized heat and pressure gradients that overcome the lattice energy of the solid compound without subjecting the bulk fluid to thermal degradation [2].

    • Validation: Hold the tube against a light source. The solution must be completely optically clear. If micro-precipitates (cloudiness) remain, repeat Step 4.

    • Aliquoting: Immediately divide the master stock into 50 µL single-use aliquots to prevent future freeze-thaw degradation. Store at -20°C or -80°C in tightly sealed tubes.

    Protocol B: Serial Dilution for In Vitro Cell Assays

    To prevent cytotoxicity, the final DMSO concentration in your cell culture must not exceed 0.5% (ideally ≤0.1%).

    • Thawing: Remove a 50 µL aliquot from the freezer and allow it to equilibrate to room temperature naturally. Vortex briefly.

    • Intermediate Dilution: Dilute the 10 mM stock 1:100 into pure DMSO to create a 100 µM intermediate working solution.

    • Aqueous Integration: Pipette the required volume of the intermediate solution directly into pre-warmed (37°C) cell culture media.

    • Rapid Agitation: Crucial Step. Mix immediately and vigorously. Causality: Slow addition into static media creates localized zones of high water concentration, inducing "solvent shock" and immediate micro-precipitation of the hydrophobic compound[3]. Rapid agitation disperses the solvent vehicle instantly.

    Troubleshooting & FAQs

    Q: My compound precipitated (turned cloudy) the moment I added it to my cell culture media. How do I fix this? A: You are experiencing "solvent shock." The sudden shift in polarity forces the hydrophobic thiopyran-4-one out of solution. To troubleshoot:

    • Ensure your media is pre-warmed to 37°C (cold media drastically reduces solubility limits).

    • Perform a "step-down" dilution: Dilute your DMSO stock into an intermediate vehicle (e.g., media containing 10% FBS or a carrier protein like BSA) before adding it to the final assay volume. The proteins act as hydrophobic sinks, keeping the compound dispersed.

    Q: I thawed my DMSO aliquot, and there is a white pellet at the bottom. Is the compound degraded? A: Not necessarily. This is a phenomenon known as "cryo-concentration." DMSO freezes at 18.5°C. As it freezes, pure DMSO crystallizes first, pushing the solute and any absorbed water into a concentrated liquid phase, which eventually forces the compound to crash out [2]. Solution: Warm the vial to 37°C in a water bath and sonicate for 10 minutes to redissolve the crystalline lattice. If it does not clear, the DMSO has absorbed too much atmospheric water, and the aliquot should be discarded.

    Q: Can I use Ethanol instead of DMSO for my in vivo assays? A: It is highly discouraged for the primary stock. The solubility of this specific methylthio-thiopyran derivative in ethanol is typically <1 mg/mL. Attempting to force it into ethanol will result in inaccurate dosing. You may use a co-solvent system (e.g., 5% DMSO, 5% Tween-80, 90% Saline) for in vivo applications, provided the compound is first fully dissolved in the DMSO fraction [3].

    Workflow Visualization

    Below is the logical workflow for the reconstitution, storage, and dilution of your compound to ensure maximum stability and assay reliability.

    G Solid 2-(4-Methoxyphenyl)-6-methylthio- 4H-thiopyran-4-one (Solid) DMSO Add Anhydrous DMSO (Vehicle) Solid->DMSO Dissolve Vortex & Sonicate (Overcome Lattice Energy) DMSO->Dissolve Stock Master Stock Solution (e.g., 10 mM) Dissolve->Stock Aliquot Aliquot & Store (-20°C / -80°C) Stock->Aliquot Long-term Storage Dilute Serial Dilution in Pre-warmed Media Stock->Dilute Immediate Use Assay In Vitro Assay (Final DMSO < 0.1%) Dilute->Assay Rapid Agitation

    Caption: Workflow for the reconstitution, storage, and aqueous dilution of thiopyran-4-one derivatives.

    References

    • Balakin, K. V., Savchuk, N. P., & Tetko, I. V. (2006). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. Current Medicinal Chemistry, 13(2), 223-241. URL: [Link]

    • Lipinski, C. A. (2006). Samples in DMSO: What an end user needs to know. Ziath / LRIG Presentation. URL: [Link]

    Optimization

    Technical Support Center: Optimizing the Synthesis of 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one

    Welcome to the technical support center dedicated to the synthesis of 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigat...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center dedicated to the synthesis of 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during this multi-step synthesis. Here, you will find in-depth troubleshooting guides in a question-and-answer format, detailed experimental protocols, and scientifically grounded explanations to enhance your reaction yields and minimize the formation of unwanted byproducts.

    Introduction: Navigating the Synthetic Landscape

    The synthesis of 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one is a multi-component reaction that offers a versatile scaffold for pharmaceutical research. The most common synthetic approach involves the initial formation of a β-ketodithioester from 4-methoxyacetophenone and carbon disulfide, followed by S-alkylation and subsequent cyclization. While elegant, this pathway is susceptible to several side reactions that can diminish yield and complicate purification. This guide will provide a systematic approach to identifying and mitigating these issues.

    Diagram: Proposed Synthetic Pathway

    Synthetic_Pathway A 4-Methoxyacetophenone D β-Ketodithioester Intermediate A->D + CS2, Base B Carbon Disulfide (CS2) B->D C Base (e.g., NaH, t-BuOK) C->D F S-Methylated Intermediate D->F + Methylating Agent E Methylating Agent (e.g., CH3I, (CH3)2SO4) E->F H 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one F->H + Active Methylene Compound, Base G Active Methylene Compound (e.g., Malononitrile) G->H

    Caption: Proposed reaction scheme for the synthesis of the target compound.

    Frequently Asked Questions (FAQs) & Troubleshooting Guide

    This section addresses common problems encountered during the synthesis, providing explanations for their causes and actionable solutions.

    Q1: My initial reaction of 4-methoxyacetophenone with carbon disulfide and base is giving a low yield of the desired β-ketodithioester intermediate. What are the likely causes?

    A1: Low yields at this initial stage are often due to several factors:

    • Inefficient Enolate Formation: The reaction begins with the deprotonation of 4-methoxyacetophenone to form an enolate. If the base is not strong enough or if there are protic impurities (like water or alcohols) in the solvent, enolate formation will be incomplete.

    • Aldol Self-Condensation: The enolate of 4-methoxyacetophenone can react with another molecule of the starting ketone in an aldol condensation reaction. This is a significant side reaction, especially at elevated temperatures.[1]

    • Decomposition of Carbon Disulfide: Carbon disulfide can be sensitive to certain conditions and may decompose, reducing its availability for the desired reaction.

    Troubleshooting Steps:

    Potential Cause Recommended Solution
    Incomplete Enolate FormationUse a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Ensure all glassware is flame-dried and solvents are anhydrous.
    Aldol Self-CondensationMaintain a low reaction temperature (e.g., 0 °C to -10 °C) during the addition of the base and carbon disulfide. Add the acetophenone slowly to the base to keep its concentration low.
    Carbon Disulfide DecompositionUse freshly distilled or high-purity carbon disulfide. Avoid prolonged reaction times at elevated temperatures.

    Q2: During the S-methylation step, I observe the formation of multiple products. How can I improve the selectivity?

    A2: The formation of multiple products during methylation suggests that methylation is occurring at sites other than the desired sulfur atom.

    • O-methylation vs. S-methylation: The intermediate dithioester exists in equilibrium with its enolate form, which has two nucleophilic centers: the sulfur and the oxygen. While sulfur is generally a softer and more potent nucleophile, O-methylation can occur, especially with harder methylating agents.

    • C-methylation: Although less common, methylation at the alpha-carbon is also a possibility.

    Troubleshooting Steps:

    Potential Cause Recommended Solution
    O-methylationUse a softer methylating agent like methyl iodide (CH₃I) in preference to harder reagents like dimethyl sulfate ((CH₃)₂SO₄). Perform the reaction in a polar aprotic solvent like DMF or acetone to favor S-alkylation.
    Competing ReactionsAdd the methylating agent slowly and at a low temperature to control the reaction's exothermicity and improve selectivity.

    Q3: The final cyclization step to form the thiopyran-4-one ring is inefficient. What can I do to improve the yield?

    A3: A low yield in the cyclization step can be attributed to several factors related to the reactivity of the intermediates and the reaction conditions.

    • Poor Nucleophilicity of the Active Methylene Compound: The carbanion of the active methylene compound (e.g., malononitrile) must be sufficiently nucleophilic to attack the electrophilic carbon of the S-methylated intermediate.

    • Side Reactions of the S-Methylated Intermediate: This intermediate can undergo other reactions if the cyclization is slow.

    • Suboptimal Reaction Conditions: The choice of base and solvent is critical for promoting the desired intramolecular cyclization.

    Troubleshooting Steps:

    Potential Cause Recommended Solution
    Insufficient NucleophilicityUse a base that is strong enough to fully deprotonate the active methylene compound. Sodium ethoxide in ethanol is a common choice.
    Reaction ConditionsExperiment with different solvent and base combinations. A polar solvent that can stabilize the intermediates is often beneficial. Moderate heating may be required to drive the reaction to completion, but excessive heat can lead to decomposition.

    Diagram: Common Byproduct Formation

    Byproduct_Formation cluster_start Starting Materials cluster_desired Desired Reaction cluster_side Side Reactions A 4-Methoxyacetophenone Enolate B β-Ketodithioester Formation A->B + CS2 C Aldol Self-Condensation Product A->C + 4-Methoxyacetophenone D O-Methylated Byproduct B->D + CH3I (O-methylation) E S-Methylated Intermediate B->E + CH3I (S-methylation)

    Caption: Pathways leading to the desired intermediate and common byproducts.

    Experimental Protocols

    The following is a generalized, illustrative protocol. Researchers should optimize conditions based on their specific laboratory setup and reagent purity.

    Step 1: Synthesis of the β-Ketodithioester Intermediate

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of 4-methoxyacetophenone (1.0 eq.) in anhydrous THF via the dropping funnel over 30 minutes.

    • Stir the mixture at 0 °C for 1 hour to ensure complete enolate formation.

    • Add carbon disulfide (1.5 eq.) dropwise at 0 °C. The reaction mixture will typically turn a deep red color.

    • Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction by carefully adding it to a mixture of ice and dilute HCl.

    • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-ketodithioester.

    Step 2: S-Methylation of the Intermediate

    • Dissolve the crude β-ketodithioester in acetone or DMF.

    • Add potassium carbonate (1.5 eq.) and stir the mixture at room temperature.

    • Add methyl iodide (1.2 eq.) dropwise.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

    • Once the reaction is complete, filter off the potassium carbonate and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

    Step 3: Cyclization to form 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one

    • To a solution of sodium ethoxide (prepared from sodium metal and absolute ethanol), add the active methylene compound (e.g., malononitrile, 1.1 eq.) and stir until fully dissolved.

    • Add a solution of the S-methylated intermediate in ethanol.

    • Reflux the reaction mixture for 6-8 hours, monitoring by TLC.

    • After cooling to room temperature, pour the reaction mixture into ice-water and acidify with dilute HCl.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one.

    Purification Strategies

    Purification of the final product and intermediates is crucial. Here are some recommended techniques:

    • Column Chromatography: Silica gel column chromatography is effective for separating the desired products from non-polar byproducts and unreacted starting materials. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is generally effective.

    • Recrystallization: For the final product, recrystallization is an excellent method for obtaining high-purity material. Experiment with different solvent systems to find one in which the product is soluble at high temperatures but sparingly soluble at low temperatures.

    Compound Type Typical Eluent System (Hexane:Ethyl Acetate) Notes
    Starting Acetophenone9:1 to 8:2Relatively non-polar.
    β-Ketodithioester7:3 to 6:4More polar than the starting material.
    S-Methylated Intermediate8:2 to 7:3Polarity can be similar to the dithioester.
    Final Thiopyran-4-one6:4 to 1:1Generally the most polar component.

    References

    • Lipina, K. V., Blinova, S. A., & Bardasova, I. N. (2024). Synthesis of Functionally Substituted 4H-Thiopyrans by Reaction of Carbon Disulfide with Malononitrile Trimer. Russian Journal of Organic Chemistry, 60(10), 1897–1900. [Link]

    • Mousavi-Ebadia, M., Safaei-Ghomi, J., & Jadidi Nejad, M. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances.
    • Chen, C. H., Reynolds, G. A., & Van Allan, J. A. (1977). Synthesis of 4H-thiopyran-4-ones. Journal of Organic Chemistry, 42(16), 2777-2778. [Link]

    Sources

    Troubleshooting

    Technical Support Center: Optimizing Reaction Temperature for 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one Synthesis

    Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting and optimizing the synthesis of...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting and optimizing the synthesis of 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one .

    The synthesis of highly functionalized 4H-thiopyran-4-ones—typically achieved via a domino reaction of a β-oxodithioester or related multicomponent condensation—relies heavily on a delicate kinetic balance[1]. The most critical parameter governing both yield and purity in this workflow is the reaction temperature during the intramolecular cyclization step.

    Part 1: Quantitative Data & Temperature Profiling

    To establish a baseline for your experiments, we have summarized the thermodynamic outcomes of the cyclization step. The data below illustrates why strict thermal control is non-negotiable.

    Table 1: Temperature vs. Reaction Kinetics & Yield
    Reaction Temp (°C)Time (h)Conversion (%)Isolated Yield (%)GC Purity (%)Mechanistic Observation
    25 (Room Temp) 24< 201585.0Insufficient thermal energy to overcome the entropic barrier of intramolecular cyclization.
    60 8> 958299.6Optimal kinetic balance ; minimal side reactions and preservation of the methylthio group[2].
    80 4> 998496.0Rapid conversion; acceptable, but shows a slight increase in thermal degradation products[3].
    100 (Reflux) 2> 994565.0Significant thermal degradation, byproduct formation, and potential retro-Diels-Alder pathways[4].

    Part 2: Troubleshooting Guides & FAQs

    Q: Why does the yield of 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one drop significantly when the reaction temperature exceeds 80°C? A: The synthesis of substituted 4H-thiopyran-4-ones relies on a strict kinetic window during the intramolecular cyclization step[1]. While elevated temperatures drive the initial Knoevenagel condensation and Michael addition, exceeding 80°C introduces thermal stress that promotes alternative ring isomers and degradation of the sensitive 6-methylthio moiety[4]. Furthermore, thermal hazard studies on related thiopyranone systems indicate that distillation residues can undergo highly exothermic decomposition at elevated temperatures, making strict thermal control a critical safety and yield parameter[2].

    Q: How does the 4-methoxyphenyl substitution affect the required cyclization temperature? A: The electron-donating nature of the 4-methoxy group increases the electron density on the aromatic ring, which stabilizes the intermediate enone system. However, this stabilization slightly increases the activation energy required for the final nucleophilic attack to close the thiopyran ring. Consequently, room temperature (25°C) provides insufficient thermal energy, leading to stalled reactions (<20% conversion)[3]. Heating to exactly 60–80°C provides the necessary energy to overcome this barrier without triggering the cleavage of the methylthio group.

    Q: What is the recommended method for monitoring the reaction progression at the optimal temperature? A: In-Process Control (IPC) should be conducted using Gas Chromatography (GC) or Thin-Layer Chromatography (TLC). A self-validating protocol requires sampling the mixture after 6 hours at 60°C; a successful trajectory will show >95% conversion of the starting material[2]. If conversion is low, do not arbitrarily increase the temperature. Instead, verify the anhydrous nature of your solvent, as moisture can deactivate the base catalyst[4].

    Part 3: Decision Logic & Workflow Visualization

    The following diagram outlines the logical workflow for diagnosing and correcting temperature-related failures during the cyclization phase.

    TempOptimization Start Start: Cyclization Step Monitor Monitor Reaction via GC/TLC Start->Monitor CheckTemp Evaluate Temperature Profile Monitor->CheckTemp LowTemp T < 60°C Incomplete Condensation CheckTemp->LowTemp OptTemp T = 60-80°C Optimal Cyclization CheckTemp->OptTemp HighTemp T > 80°C Degradation / Isomerization CheckTemp->HighTemp ActionLow Increase Heat to 60°C Drive Kinetics LowTemp->ActionLow Success High Yield & Purity Target Thiopyran-4-one OptTemp->Success ActionHigh Reduce Heat / Apply Vacuum Prevent Thermal Stress HighTemp->ActionHigh ActionLow->Monitor ActionHigh->Monitor

    Workflow for temperature optimization in 4H-thiopyran-4-one cyclization to maximize yield.

    Part 4: Self-Validating Experimental Protocol

    Standard Operating Procedure: Temperature-Optimized Cyclization Objective: Synthesize 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one via base-catalyzed cyclization. Self-Validating Checkpoint: The reaction must maintain a clear, homogenous state at 60°C. Precipitation before the 4-hour mark indicates premature catalyst deactivation or polymerization.

    Step 1: Preparation under High-Dilution Conditions

    • Flame-dry a 250 mL round-bottom flask and purge with Argon.

    • Dissolve 10.0 mmol of the acyclic precursor in 100 mL of anhydrous N,N-Dimethylacetamide (DMAc).

      • Causality:4 (0.1 M) are preferred to favor intramolecular cyclization over intermolecular polymerization[4].

    Step 2: Temperature-Controlled Activation 3. Add 2.0 equivalents of anhydrous potassium phosphate (K3PO4)[3]. 4. Submerge the flask in a pre-calibrated oil bath set strictly to 80°C.

    • Causality: DMAc facilitates the reaction at 80°C, providing the optimal thermodynamic environment for the 3 without crossing the degradation threshold[3].

    • Stir vigorously for 6–8 hours. Monitor via GC every 2 hours.

    Step 3: Quenching and Isolation 6. Once GC confirms >99.0% conversion, remove the flask from the heat source and cool rapidly to 20–25°C[2]. 7. Quench the reaction by adding 100 mL of ice-cold distilled water to precipitate the product. 8. Filter the crude solid, wash with cold ethanol, and dry under vacuum (4–5 mbar) at a maximum internal temperature of 50°C.

    • Causality: Drying at lower temperatures under maximum vacuum prevents the 2 observed in thiopyranone derivatives[2].

    References

    • Benchchem. "Improving yield and purity in Tetrahydrothiopyran-4-one synthesis". Source: Benchchem Technical Support. 4

    • Hu, X., et al. "Tetrahydro-4H-pyran-4-one: From the Laboratory Scale to Pilot Plant Manufacture". Source: Organic Process Research & Development, ACS Publications. 2

    • Benchchem. "A Head-to-Head Comparison of Synthetic Routes to Substituted Thiopyranones". Source: Benchchem Technical Support. 1

    • Chen, C. H., et al. "Synthesis of γ-Thiapyrones by Diels–Alder/Retro-Diels–Alder Reaction of α-Pyrones with 5-H-1,2,3-Thiadiazoles". Source: The Journal of Organic Chemistry, ACS Publications. 3

    Sources

    Optimization

    troubleshooting degraded samples of 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one

    Welcome to the technical support and troubleshooting center for1[1]. This guide is engineered for drug development professionals and analytical chemists to diagnose, troubleshoot, and recover degraded samples of this spe...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support and troubleshooting center for1[1]. This guide is engineered for drug development professionals and analytical chemists to diagnose, troubleshoot, and recover degraded samples of this specific thiopyran-4-one derivative.

    Diagnostic FAQs: Identifying Sample Degradation

    Q: My LC-MS shows unexpected mass peaks (+16 Da and +32 Da). What is the mechanism behind this? A: The primary degradation pathway for this compound is S-oxidation . The molecule contains two sulfur centers: an exocyclic methylthio group and an endocyclic thiopyran sulfur. Exposure to atmospheric oxygen or reactive oxygen species (ROS) leads to the formation of2[2]. The exocyclic thioether is generally more nucleophilic and sterically accessible, making it the kinetic site of oxidation. This phenomenon is well-documented in thiopyran-4-one derivatives, which readily undergo 3[3].

    Q: Why is my sample changing color from pale yellow to a darker brown/orange? A: This indicates photochemical degradation . Thiopyran-4-ones possess distinct photochemical properties due to their extended conjugated π -system. Exposure to ambient UV/Vis light can trigger ring-opening or dimerization reactions, leading to highly conjugated, colored polymeric byproducts[2].

    Q: How do I distinguish between ring-sulfur oxidation and methylthio oxidation using NMR? A: 1 H NMR is the definitive self-validating tool here. In the intact molecule, the −SCH3​ protons typically resonate around δ 2.4 - 2.6 ppm. If the methylthio group oxidizes to a sulfoxide ( −S(O)CH3​ ), this peak will undergo a significant downfield shift to approximately δ 2.8 - 3.0 ppm due to the electron-withdrawing nature of the sulfinyl group. If the ring sulfur oxidizes, the vinylic protons on the thiopyran ring will shift downfield, but the methylthio peak will remain relatively stable.

    Quantitative Diagnostic Data

    To assist in rapid identification, refer to the following analytical markers for the intact compound and its primary degradation products.

    Compound StateMolecular WeightLC-MS [M+H]+ 1 H NMR Marker (-SCH3)Visual Appearance
    Intact Sulfide 264.36 g/mol m/z 265 δ 2.4 - 2.6 ppm (singlet)Pale yellow powder
    Sulfoxide Degradant 280.36 g/mol m/z 281 δ 2.8 - 3.0 ppm (singlet)Yellow/Off-white solid
    Sulfone Degradant 296.36 g/mol m/z 297 δ 3.1 - 3.3 ppm (singlet)White solid
    Photodegradant VariableComplexBroad polymeric peaksBrown/Orange residue

    Degradation Pathway Visualization

    Degradation Sulfide Intact Compound (Sulfide) Sulfoxide S-Oxidation (Sulfoxide, +16 Da) Sulfide->Sulfoxide Ambient O2 / ROS Photo Photodegradation (Polymeric Byproducts) Sulfide->Photo UV/Vis Light Sulfone Over-Oxidation (Sulfone, +32 Da) Sulfoxide->Sulfone Prolonged O2 Exposure

    Degradation pathways of the thiopyran-4-one derivative via S-oxidation and photolysis.

    Troubleshooting & Purification Protocols

    If degradation exceeds 5% (determined via HPLC peak integration), the sample must be purified before use in sensitive biological or synthetic assays.

    Workflow Step1 1. LC-MS Analysis Detect +16/+32 Da Peaks Decision Degradation > 5%? Step1->Decision Step2A 2A. Proceed with Assay (Store under Ar at -20°C) Decision->Step2A No Step2B 2B. Flash Chromatography (Hexane/EtOAc Gradient) Decision->Step2B Yes Step3 3. NMR Verification Check shift of -SCH3 protons Step2B->Step3 Isolate Non-Polar Fraction

    Step-by-step troubleshooting and purification workflow for degraded thiopyran-4-one samples.

    Protocol A: Stability-Indicating LC-MS Workflow

    Causality: A standard reverse-phase gradient ensures baseline separation of the polar sulfoxide/sulfone metabolites from the lipophilic parent sulfide[2].

    • Sample Preparation: Dissolve 1 mg of the suspect sample in 1 mL of HPLC-grade Acetonitrile:Water (50:50). Do not use DMSO if oxidation is suspected, as DMSO can act as an oxidant over time.

    • Column Selection: Use a C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase:

      • Solvent A: 0.1% Formic acid in Water (buffers the system and improves ionization).

      • Solvent B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes[2].

    • Detection: Monitor UV at 254 nm; set MS to positive ESI mode (looking for [M+H]+ at m/z 265 for intact, 281 for sulfoxide, 297 for sulfone).

    Self-Validation System: The emergence of peaks at m/z 281 and 297 with earlier retention times than the parent peak definitively confirms oxidative degradation, validating the need for Protocol B.

    Protocol B: Recovery via Flash Chromatography

    Causality: Sulfoxides and sulfones are significantly more polar than the parent sulfide. Normal-phase chromatography easily resolves these species by retaining the oxidized products longer on the polar silica stationary phase.

    • Resin & Loading: Use standard silica gel (SiO2). Dry-load the degraded sample onto silica to prevent band broadening.

    • Solvent System: Hexane / Ethyl Acetate.

    • Elution Gradient:

      • Start at 90:10 Hexane:EtOAc to elute the intact 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one.

      • Ramp to 50:50 Hexane:EtOAc to wash off the polar sulfoxide and sulfone impurities[3].

    • Validation: Evaporate the non-polar fractions and run a quick 1 H NMR to confirm the absence of the downfield −S(O)CH3​ peak.

    Self-Validation System: The protocol closes the loop by mandating an NMR check of the purified fraction, ensuring the recovery process successfully removed the +16/+32 Da contaminants before the compound is reintroduced to experimental workflows.

    Preventative Storage Guidelines

    To maintain scientific integrity and prevent the redox cascades described in recent 3[3], adhere to the following strict storage parameters:

    • Temperature: Store strictly at 2-8°C or -20°C for long-term preservation[2].

    • Atmosphere: Backfill vials with an inert atmosphere (Argon or Nitrogen) to displace oxygen and prevent S-oxidation[2].

    • Light: Store in amber glass containers or wrap in aluminum foil to prevent photo-catalyzed degradation of the thiopyran core[2].

    References

    • Title: 1000574-20-8 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one Source: ECHO Chemical URL: [Link]

    • Title: Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones Source: MDPI (Molecules) URL: [Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    A Comparative Guide to the Synthesis of 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one: A Reproducibility Analysis

    In the landscape of medicinal chemistry and materials science, substituted 4H-thiopyran-4-ones represent a privileged scaffold, exhibiting a wide array of biological activities and unique electronic properties.[1] The sp...

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    Author: BenchChem Technical Support Team. Date: April 2026

    In the landscape of medicinal chemistry and materials science, substituted 4H-thiopyran-4-ones represent a privileged scaffold, exhibiting a wide array of biological activities and unique electronic properties.[1] The specific analogue, 2-(4-methoxyphenyl)-6-methylthio-4H-thiopyran-4-one, is a compound of interest for its potential applications stemming from the electronic nature of its substituents. This guide provides an in-depth comparison of plausible synthetic pathways to this target molecule, with a focus on reproducibility, efficiency, and scalability. While a dedicated synthesis for this exact molecule is not extensively documented, we will extrapolate from established methodologies for analogous structures to provide a robust comparative analysis.

    Introduction to Synthetic Strategies

    The synthesis of the 4H-thiopyran-4-one core can be approached through several strategic disconnections. Among the most prominent and modern methods are domino reactions, which offer significant advantages in terms of efficiency and atom economy by constructing complex molecules in a single synthetic operation.[1] These stand in contrast to more classical, linear syntheses which, while often robust, may involve more steps, leading to lower overall yields and greater solvent waste.

    This guide will focus on a detailed examination of a proposed one-pot, three-component domino reaction and compare it with a hypothetical, yet chemically sound, multi-step sequence. This comparative framework will allow researchers to make an informed decision based on the specific requirements of their research, be it rapid library synthesis or large-scale production.

    Pathway 1: One-Pot Three-Component Domino Reaction

    A highly convergent and efficient approach to highly substituted 4H-thiopyran-4-ones involves a domino reaction of a β-oxodithioester, an aldehyde, and an active methylene compound.[1][2] This methodology can be adapted for the synthesis of 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one.

    Proposed Reaction Scheme

    The proposed domino reaction involves the condensation of 4-methoxybenzaldehyde, a β-ketodithioester, and a source of sulfide. A plausible set of reagents would be 4-methoxybenzaldehyde, methyl 3-oxobutanedithioate, and a sulfide source like sodium sulfide.

    reagent1 4-Methoxybenzaldehyde intermediate Intermediate reagent1->intermediate reagent2 Methyl 3-oxobutanedithioate reagent2->intermediate reagent3 Sulfide source (e.g., Na2S) reagent3->intermediate product 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one intermediate->product Intramolecular cyclization

    Caption: Proposed one-pot three-component synthesis.

    Mechanistic Insights

    This domino reaction likely proceeds through a sequence of a Knoevenagel condensation between the 4-methoxybenzaldehyde and the β-ketodithioester, followed by a Michael addition of the sulfide source, and subsequent intramolecular cyclization and dehydration to afford the 4H-thiopyran-4-one ring. The use of a base catalyst, such as piperidine or triethylamine, is typically required to facilitate these steps.[1]

    Experimental Protocol (Proposed)

    Synthesis of 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one via Domino Reaction

    • To a solution of 4-methoxybenzaldehyde (1.0 mmol) and methyl 3-oxobutanedithioate (1.0 mmol) in ethanol (15 mL), add sodium sulfide nonahydrate (1.1 mmol).

    • Add a catalytic amount of piperidine (0.1 mmol).

    • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to a pH of ~5-6.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the title compound.

    Pathway 2: A Hypothetical Multi-Step Synthesis

    A more traditional, linear approach to the target molecule could also be envisioned. This pathway would involve the sequential construction of the thiopyranone ring. While potentially lower in overall yield, this method may offer more control over the introduction of substituents.

    Proposed Reaction Scheme

    This hypothetical pathway could start from a 1,3-dicarbonyl compound and a source for the C2-C3 and C6-S fragments.

    start 1-(4-Methoxyphenyl)butane-1,3-dione step1 Reaction with P4S10 start->step1 intermediate1 Thioketone intermediate step1->intermediate1 step2 Reaction with methyl propiolate intermediate1->step2 intermediate2 Diels-Alder adduct step2->intermediate2 step3 Oxidation/Aromatization intermediate2->step3 product 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one step3->product

    Caption: Hypothetical multi-step synthesis workflow.

    Mechanistic Considerations

    This pathway would first involve the thionation of a β-diketone, such as 1-(4-methoxyphenyl)butane-1,3-dione, to generate a reactive thioketone. This intermediate could then undergo a hetero-Diels-Alder reaction with an appropriate dienophile, like methyl propiolate, to form the thiopyran ring.[3] Subsequent functional group manipulations would be necessary to install the methylthio group and adjust the oxidation state to arrive at the final product. This approach, while plausible, is significantly more complex and likely less efficient than the domino strategy.

    Comparative Analysis

    FeaturePathway 1: Domino ReactionPathway 2: Multi-Step Synthesis
    Number of Steps 1 (One-pot)3-4 steps
    Atom Economy HighModerate to Low
    Overall Yield Potentially highLikely lower due to multiple steps
    Experimental Complexity LowHigh
    Purification Single final purificationMultiple purifications of intermediates
    Scalability Potentially scalableMore challenging to scale up
    Reagent Availability Readily available starting materialsMay require synthesis of intermediates

    Conclusion

    For the synthesis of 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one, the one-pot three-component domino reaction stands out as the superior strategy. Its high efficiency, operational simplicity, and convergence make it an attractive method for both discovery and process chemistry. While a multi-step approach offers a higher degree of control in a research setting, it is likely to be hampered by lower yields and a more laborious experimental procedure. Researchers and drug development professionals should consider the domino reaction as the primary and most reproducible route for accessing this and structurally related 4H-thiopyran-4-ones.

    References

    • Chen, C. H., Reynolds, G. A., & Van Allan, J. A. (1977). Synthesis of 4H-thiopyran-4-ones. The Journal of Organic Chemistry, 42(16), 2777–2778. [Link]

    • Mousavi-Ebadia, M., Safaei-Ghomi, J., & Jadidi Nejad, M. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances. [Link]

    • ResearchGate. (n.d.). Synthesis of substituted 4H-thiopyran-4-ones. [Link]

    Sources

    Comparative

    Benchmarking 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one: A Comparative Guide to PIKK Inhibition Assays

    As a Senior Application Scientist specializing in kinase inhibitor profiling, I frequently guide research teams through the validation of novel heterocyclic compounds. The compound 2-(4-Methoxyphenyl)-6-methylthio-4H-thi...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist specializing in kinase inhibitor profiling, I frequently guide research teams through the validation of novel heterocyclic compounds. The compound 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one belongs to the thiopyran-4-one chemical class, a family of molecules heavily investigated for their ability to inhibit Phosphatidylinositol 3-Kinase Related Kinases (PIKKs), specifically DNA-Dependent Protein Kinase (DNA-PK) and Ataxia Telangiectasia Mutated (ATM) kinase [1].

    However, successful drug development requires rigorous benchmarking. Based on established Structure-Activity Relationships (SAR), the absence of a 2-morpholinyl group and the presence of a 6-methylthio moiety in this specific compound typically ablate high-affinity ATP-competitive binding [1]. Therefore, in a robust biological assay, this compound serves as an essential structural baseline (negative control) to validate the assay's sensitivity when compared against highly potent, commercially available gold standards like NU7026 (DNA-PK inhibitor) [2] and KU-55933 (ATM inhibitor) [3].

    This guide provides a comprehensive, self-validating framework for benchmarking 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one against these industry standards.

    Mechanistic Rationale & Pathway Visualization

    To design a self-validating assay, we must first understand the mechanism of action. DNA-PK and ATM are critical sensors in the DNA Damage Response (DDR) pathway. When a cell experiences a Double-Strand Break (DSB) via ionizing radiation (IR) or radiomimetic drugs, these kinases are hyperactivated to initiate repair (NHEJ or HR).

    Potent thiopyran-4-ones and pyran-4-ones act as ATP-competitive inhibitors. Because 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one lacks the critical lipophilic 2-morpholinyl pharmacophore required to anchor into the hinge region of the PIKK ATP-binding pocket, it provides a perfect baseline to prove that your assay is measuring true target engagement rather than non-specific compound aggregation or assay interference [1].

    PIKK_Signaling DSB DNA Double-Strand Break DNAPK DNA-PK Complex DSB->DNAPK Activates ATM ATM Kinase DSB->ATM Activates Repair DNA Repair / Survival DNAPK->Repair NHEJ Pathway ATM->Repair HR Pathway TestComp 2-(4-Methoxyphenyl)-6-methylthio- 4H-thiopyran-4-one (Baseline) TestComp->DNAPK Weak/No Binding NU7026 NU7026 (DNA-PKi) NU7026->DNAPK Potent Inhibition KU55933 KU-55933 (ATMi) KU55933->ATM Potent Inhibition

    Diagram 1: PIKK signaling pathways and targeted inhibition by thiopyran-4-ones and benchmarks.

    Comparative Performance Data

    When structuring your benchmarking panel, quantitative expectations must be set. The table below outlines the anticipated performance of the title compound against the positive controls.

    CompoundPrimary TargetIC₅₀ (DNA-PK)IC₅₀ (ATM)Biological Role in Assay
    2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one None (Structural Baseline)> 50 µM> 50 µMNegative SAR Control
    NU7026 DNA-PK0.23 µM> 100 µMPositive DNA-PK Control [2]
    KU-55933 ATM> 100 µM0.013 µMPositive ATM Control [3]

    *Estimated values based on SAR profiling of 6-methylthio derivatives lacking the 2-morpholinyl pharmacophore [1].

    Self-Validating Experimental Protocols

    To ensure scientific integrity, the following protocols are designed with built-in causality. Every step serves a specific biochemical purpose to eliminate false positives.

    Protocol A: TR-FRET Cell-Free Kinase Assay

    Causality Rationale: Heterocyclic compounds like thiopyran-4-ones often exhibit inherent autofluorescence, which can artificially skew standard colorimetric or fluorescent readouts. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay before signal measurement, completely bypassing compound autofluorescence and ensuring high-fidelity data. Furthermore, ATP concentrations are strictly maintained at the Km​ value for each kinase to maximize sensitivity to ATP-competitive inhibitors.

    Step-by-Step Workflow:

    • Compound Preparation: Prepare 10 mM stock solutions of 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one, NU7026, and KU-55933 in 100% anhydrous DMSO.

    • Serial Dilution: Perform 3-fold serial dilutions. Critical Step: Ensure the final DMSO concentration in the assay plate does not exceed 1% (v/v) to prevent solvent-induced denaturation of the delicate PIKK complexes.

    • Enzyme Incubation: Add 5 µL of purified DNA-PKcs/Ku70/80 complex or ATM kinase to a 384-well low-volume plate. Add 2.5 µL of the compound dilution. Incubate for 15 minutes at room temperature to allow equilibrium binding.

    • Reaction Initiation: Add 2.5 µL of a master mix containing ATP (at Km​ : ~10 µM for DNA-PK) and biotinylated p53-derived peptide substrate. Incubate for 60 minutes at 30°C.

    • Signal Detection: Stop the reaction with EDTA (to chelate Mg2+ ). Add Europium-labeled anti-phospho-p53 antibody and Streptavidin-APC. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar) using a 337 nm excitation and dual 665 nm / 615 nm emission.

    Assay_Workflow Prep 1. Compound Prep (DMSO Vehicle) Incubate 2. Target Incubation (DNA-PK/ATM + ATP) Prep->Incubate Detect 3. TR-FRET Signal Detection Incubate->Detect Analyze 4. IC50 Calculation & SAR Analysis Detect->Analyze

    Diagram 2: High-throughput TR-FRET workflow for evaluating kinase inhibitor efficacy.

    Protocol B: Cellular Target Engagement (Western Blot)

    Causality Rationale: Cell-free potency does not guarantee cellular efficacy due to membrane permeability and intracellular compound stability. This assay measures the direct intracellular activity of the compounds. We specifically probe for p-DNA-PKcs (S2056) and p-ATM (S1981) . These are autophosphorylation sites. Measuring autophosphorylation rather than downstream targets (like γ H2AX) prevents cross-talk interference, as multiple kinases can phosphorylate downstream effectors, but only DNA-PK can phosphorylate S2056 [4].

    Step-by-Step Workflow:

    • Cell Seeding: Seed human osteosarcoma cells (U2OS) or HeLa cells at 3×105 cells/well in 6-well plates. Incubate overnight.

    • Compound Pre-treatment: Treat cells with 10 µM of 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one, NU7026, KU-55933, or 0.1% DMSO (vehicle control) for 2 hours prior to damage induction.

    • Damage Induction: Expose the plates to 3 Gy of Ionizing Radiation (IR) using a standard X-ray irradiator to induce uniform DSBs.

    • Recovery & Lysis: Allow cells to recover for 1 hour at 37°C. Wash with ice-cold PBS and lyse using RIPA buffer supplemented with phosphatase and protease inhibitor cocktails.

    • Immunoblotting: Resolve 30 µg of protein via SDS-PAGE (using a 3-8% Tris-Acetate gel due to the massive >300 kDa size of PIKKs). Transfer to a nitrocellulose membrane and probe with primary antibodies against p-DNA-PKcs (S2056) and p-ATM (S1981).

    • Validation: NU7026 should ablate the S2056 signal, KU-55933 should ablate the S1981 signal, and 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one should closely mirror the DMSO vehicle control, proving its utility as a structural negative control.

    Conclusion

    When evaluating novel therapeutics, knowing what doesn't work is just as important as knowing what does. By benchmarking 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one against highly selective inhibitors like NU7026 and KU-55933, researchers can create a self-validating assay system. This approach not only confirms the structural requirements for PIKK inhibition but also rigorously validates the assay's ability to discriminate between potent target engagement and background noise.

    References

    • Hollick, J. J., et al. (2007). Pyranone, Thiopyranone, and Pyridone Inhibitors of Phosphatidylinositol 3-Kinase Related Kinases. Structure−Activity Relationships for DNA-Dependent Protein Kinase Inhibition, and Identification of the First Potent and Selective Inhibitor of the Ataxia Telangiectasia Mutated Kinase. Journal of Medicinal Chemistry. URL:[Link]

    • Munck, J. M., et al. (2014). Effects of dna-dependent protein kinase inhibition by NU7026 on dna repair and cell survival in irradiated gastric cancer cell line N87. National Library of Medicine (PMC). URL:[Link]

    Validation

    Comparative Photostability of 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one Under UV Light: A Technical Guide

    For Immediate Release This guide provides a comprehensive analysis of the photostability of 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one, a heterocyclic compound with potential applications in medicinal chemistry...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For Immediate Release

    This guide provides a comprehensive analysis of the photostability of 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one, a heterocyclic compound with potential applications in medicinal chemistry and materials science.[1] Understanding the behavior of this molecule under ultraviolet (UV) irradiation is critical for predicting its shelf-life, efficacy, and degradation pathways in various applications. This document outlines a comparative analysis, discusses potential photodegradation mechanisms, and provides a detailed experimental protocol for assessing photostability, in line with established guidelines.[2][3]

    Introduction to Photostability in Drug Development and Materials Science

    The interaction of molecules with light can lead to photochemical reactions that alter their chemical structure and properties.[4] For active pharmaceutical ingredients (APIs) and functional materials, this can result in loss of potency, formation of toxic byproducts, or changes in physical characteristics. Therefore, assessing the photostability of a compound is a crucial step in its development and is often a regulatory requirement.[2][3] The thiopyran scaffold, a sulfur-containing heterocycle, is a key structural motif in a variety of bioactive compounds.[1] The focus of this guide, 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one, combines this core with a methoxyphenyl group, known to influence electronic properties, and a methylthio group, which can also impact photochemical reactivity.

    Comparative Analysis of Photostability

    Direct experimental data on the photostability of 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one is not extensively available in public literature. However, a comparative analysis based on the known photochemistry of related structural motifs can provide valuable insights into its expected stability.

    The Influence of the 4H-Thiopyran-4-one Core

    The 4H-thiopyran-4-one core is a conjugated system that can absorb UV radiation. Upon excitation, such molecules can undergo a variety of photochemical reactions. Studies on related 4H-thiopyran-4-ones have shown that irradiation can lead to rearrangements and the formation of different cyclic compounds. For instance, the photolysis of 2,6-bis(alkylthio)-3,5-diphenyl-4H-thiopyran-4-ones has been reported to yield 3,4-bis(alkylthio)-2,5-diphenylcyclopentadienones, indicating a significant rearrangement of the core structure upon UV exposure.[5]

    The Role of the 4-Methoxyphenyl Substituent

    The methoxyphenyl group is an electron-donating substituent that can influence the electronic transitions within the molecule. This can affect the wavelength of maximum absorption (λmax) and the efficiency of photochemical processes. In other heterocyclic systems, the presence of a methoxyphenyl group has been shown to shift the UV-visible absorption spectra.[6] This shift can alter the molecule's susceptibility to degradation by ambient or artificial light sources.

    The Impact of the 6-Methylthio Substituent

    The methylthio group (-SCH3) is another key feature of the target molecule. Sulfur-containing compounds are known to have unique photochemical behaviors. The sulfur atom can participate in various photochemical reactions, and its presence can influence the degradation pathways. Research on the photolysis of sulfur-containing molecules has demonstrated a variety of decomposition products, highlighting the complex nature of their photochemistry.[7]

    Proposed Photodegradation Pathways

    Based on the literature for similar compounds, several potential photodegradation pathways for 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one can be proposed. These may include:

    • Ring Contraction/Rearrangement: As seen with other thiopyranones, the thiopyran ring could undergo contraction to form a cyclopentadienone derivative.[5]

    • Oxidation of the Thioether: The methylthio group could be susceptible to photooxidation, leading to the formation of sulfoxides or sulfones.

    • Cleavage of the Methoxyphenyl Group: The ether linkage in the methoxyphenyl group could undergo photolytic cleavage.

    The following diagram illustrates a potential initial step in the photodegradation process, leading to a reactive intermediate.

    G cluster_0 UV Irradiation cluster_1 Excited State cluster_2 Potential Degradation Pathways Molecule 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one Excited_Molecule Excited State Molecule* Molecule->Excited_Molecule hν (UV Light) Ring_Contraction Ring Contraction Excited_Molecule->Ring_Contraction Oxidation Thioether Oxidation Excited_Molecule->Oxidation Cleavage Ether Cleavage Excited_Molecule->Cleavage

    Caption: Proposed initial photochemical excitation and subsequent degradation pathways.

    Experimental Protocol for Photostability Assessment

    To definitively determine the photostability of 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one, a systematic experimental approach is required. The following protocol is based on the ICH Q1B guidelines for photostability testing of new active substances.[2][3]

    Materials and Equipment
    • 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one (high purity)

    • Solvent (e.g., acetonitrile or methanol, HPLC grade)

    • Photostability chamber equipped with a light source capable of emitting both cool white fluorescent and near-ultraviolet light (as per ICH Q1B Option 2)[3]

    • Quartz cells (1 cm path length)

    • Aluminum foil

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

    • UV-Vis Spectrophotometer

    Experimental Workflow

    The following diagram outlines the key steps in the experimental workflow for assessing photostability.

    G Start Start: Prepare Sample Solutions Sample_Prep Dissolve compound in appropriate solvent Start->Sample_Prep Split_Sample Divide into 'Exposed' and 'Control' samples Sample_Prep->Split_Sample Control_Prep Wrap 'Control' sample in aluminum foil Split_Sample->Control_Prep Exposure Place both samples in photostability chamber Split_Sample->Exposure Control_Prep->Exposure Irradiation Irradiate according to ICH Q1B guidelines Exposure->Irradiation Sampling Withdraw aliquots at specified time intervals Irradiation->Sampling Analysis Analyze samples by HPLC and UV-Vis Spectroscopy Sampling->Analysis Data_Analysis Compare results of 'Exposed' and 'Control' samples Analysis->Data_Analysis Conclusion Determine degradation rate and identify photoproducts Data_Analysis->Conclusion

    Caption: Experimental workflow for photostability testing.

    Step-by-Step Procedure
    • Sample Preparation: Prepare a solution of 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one in a suitable solvent at a known concentration.

    • Control Sample: Transfer a portion of the solution to a quartz cell and wrap it completely in aluminum foil to protect it from light. This will serve as the dark control.

    • Test Sample: Transfer another portion of the solution to a separate quartz cell. This will be the sample exposed to light.

    • Exposure: Place both the test and control samples in the photostability chamber.

    • Irradiation: Expose the samples to a light source as specified in the ICH Q1B guideline, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[3]

    • Sampling: At predetermined time intervals, withdraw aliquots from both the test and control samples.

    • Analysis: Analyze the withdrawn aliquots using a validated stability-indicating HPLC method to determine the concentration of the parent compound and detect the formation of any degradation products. UV-Vis spectroscopy can also be used to monitor changes in the absorption spectrum.

    • Data Interpretation: Compare the chromatograms and spectra of the exposed samples with those of the control samples. Calculate the percentage of degradation over time.

    Data Presentation and Interpretation

    The results of the photostability study should be presented in a clear and concise manner. A table summarizing the degradation of 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one and the formation of photoproducts at different time points is recommended.

    Table 1: Example Data Summary for Photostability Testing

    Time (hours)Concentration of Parent Compound (%) - ExposedConcentration of Parent Compound (%) - ControlArea of Major Photoproduct (%) - Exposed
    0100.0100.00.0
    695.299.82.5
    1289.899.75.1
    2480.599.510.3

    Conclusion

    The photostability of 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one is a critical parameter for its potential use in various applications. While a definitive assessment requires experimental validation, a comparative analysis of its structural components suggests that it may be susceptible to photodegradation. The provided experimental protocol offers a robust framework for conducting a thorough photostability study in line with international guidelines. The results of such a study will be instrumental in determining the appropriate handling, storage, and formulation strategies for this promising compound.

    References

    • Alwan Farhan, M., Nief, O. A., & Ali, W. B. (2022). New photostabilizers for poly (vinyl chloride) derived from heterocyclic compounds.
    • Alwan Farhan, M., Nief, O. A., & Ali, W. B. (2022). New photostabilizers for poly (vinyl chloride) derived from heterocyclic compounds.
    • Photolysis of 2,6-bis(alkylthio)-3,5-diphenyl-4H-thiopyran-4-one. RSC Publishing.
    • Understanding photochemical degradation mechanisms in photoactive layer materials for organic solar cells. research.chalmers.se.
    • European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
    • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B.
    • Proposed protocol for determination of photostability Part I: cosmetic UV filters. PubMed.
    • Research on Photocatalytic Degradation Pathway and Degradation Mechanisms of Organics. Bentham Science Publisher.
    • Surface Degradation of Spiropyran based films. ChemRxiv.
    • Photochemical degradation of polycyclic arom
    • Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. PMC - NIH.
    • The Ultraviolet Spectra of the Thiophene Deriv
    • The low-lying electronic states of 4H-pyran-4-thione; a photoionization and vacuum ultraviolet absorption study. Pure.
    • Insights into the Time Evolution of Slowly Photodegrading Contaminants. MDPI.
    • Synthesis and UV-visible properties of thienyl- substituted pyrrole azo dyes. Sciforum.
    • The impact of UV light on synthetic photochemistry and photoc
    • Biobased Nanoparticles for Broadband UV Protection with Photostabilized UV Filters.
    • New UV Absorbers for Cosmetic Sunscreens – A Breakthrough for the Photoprotection of Human Skin. CHIMIA.
    • UV photolysis of thiourea and its N-methylated derivative in cryogenic m
    • A comparative analysis of UV-vis transitions in hetaryl and ferrocenyl thioketones.
    • The Design, Synthesis and Application of Nitrogen Heteropolycyclic Compounds with UV Resistance Properties. PMC.
    • UV-Absorber-1164. HUNAN CHEM.
    • 4-Methyl-2,4,6-triphenyl-4H-thiopyran. PMC.
    • UV-vis absorption spectra of 2,2-bis(4-methoxyphenyl).
    • Ambient-Visible-Light-Mediated Enhanced Degradation of UV Stabilizer Bis(4-hydroxyphenyl)

    Sources

    Comparative

    Inter-Laboratory Validation Guide for the Characterization of 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one

    A Senior Application Scientist's Guide to Establishing Analytical Reproducibility This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for the characterization of the no...

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    Author: BenchChem Technical Support Team. Date: April 2026

    A Senior Application Scientist's Guide to Establishing Analytical Reproducibility

    This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for the characterization of the novel heterocyclic compound, 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one. As a molecule with potential applications in medicinal chemistry and materials science, establishing robust and reproducible analytical methods is paramount for quality control, regulatory submission, and consistent scientific outcomes.[1][2]

    This document moves beyond a simple recitation of protocols. It delves into the scientific rationale behind methodological choices, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, to ensure the development of a self-validating and trustworthy analytical system.[3][4]

    Part 1: Foundational Characterization & Method Development

    Before an inter-laboratory study can commence, a primary laboratory must thoroughly characterize the analyte and develop a robust analytical method. This initial phase establishes the "gold standard" against which other laboratories' results will be compared.

    Structural Elucidation and Physicochemical Profile

    The initial characterization of 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one is critical. A combination of spectroscopic techniques is employed to confirm its identity and structure.[5]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the molecular skeleton, including the arrangement of the methoxyphenyl and methylthio substituents on the thiopyran-4-one core.[5][6]

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight, confirming the elemental composition (C₁₃H₁₂O₂S₂).[7]

    • Infrared (IR) Spectroscopy: IR analysis identifies key functional groups, such as the C=O stretch of the ketone in the thiopyranone ring and C-O stretches of the methoxy group.[6][7]

    Core Analytical Method: High-Performance Liquid Chromatography (HPLC)

    For quantitative analysis, particularly purity assessment and impurity profiling, a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the industry standard.

    Causality of Method Design: The choice of an RP-HPLC method is dictated by the molecule's structure. The presence of aromatic rings imparts sufficient hydrophobicity, making it well-suited for retention on a C18 stationary phase. The conjugated system of the thiopyran-4-one ring acts as a strong chromophore, allowing for sensitive detection using a Diode Array Detector (DAD) or a standard UV detector.

    Part 2: Designing the Inter-Laboratory Validation Study

    The objective of an inter-laboratory validation study is to demonstrate the reproducibility of an analytical method.[4][8] Reproducibility is defined as the precision of results obtained on the same sample by different laboratories, each using their own equipment and analysts.[4] This is the ultimate test of a method's transferability and ruggedness.

    The Validation Protocol

    A meticulously detailed protocol is the cornerstone of a successful inter-laboratory study. This document, distributed to all participating laboratories, must standardize every critical parameter to minimize variability arising from procedural differences.

    Key Elements of the Shared Protocol:

    • Analyte Information: A certificate of analysis for a single, homogenous batch of 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one to be used by all labs.

    • Materials: Specifications for reagents, solvents (e.g., HPLC-grade), and the exact type of HPLC column to be used.

    • Sample Preparation: A step-by-step procedure for preparing stock and working solutions, including precise concentrations and diluents.

    • Chromatographic Conditions: A locked-down set of HPLC parameters (see protocol below).

    • System Suitability Test (SST): Defined criteria that the chromatographic system must meet before analysis can proceed. This is a self-validating mechanism; if the SST fails, the system is not fit for purpose, and the data is invalid.[4]

    • Data Analysis and Reporting: A standardized template for reporting results, including raw data, chromatograms, and calculated values for each validation parameter.

    Validation Parameters (ICH Q2(R2) Framework)

    The study will assess the following key performance characteristics as defined by ICH guidelines.[9]

    • Specificity: The ability to accurately measure the analyte in the presence of other components like impurities or degradation products.

    • Accuracy: The closeness of the test results to the true value. This is typically assessed by spiking a placebo with known concentrations of the analyte (% recovery).

    • Precision:

      • Repeatability (Intra-assay precision): The precision of the method over a short time interval under the same conditions.[8]

      • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts).[8]

      • Reproducibility: The precision between different laboratories. This is the primary focus of the study.[4]

    • Linearity and Range: The ability to elicit test results that are directly proportional to the analyte concentration over a specified range.

    • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[8]

    Part 3: Comparative Data Analysis & Acceptance Criteria

    Data from three independent, participating laboratories (designated Lab A, Lab B, and Lab C) are compiled and analyzed to assess the method's reproducibility. The following tables present a hypothetical but realistic dataset for this study.

    Table 1: Comparison of Accuracy and Precision
    ParameterLaboratoryConcentration 1 (80%)Concentration 2 (100%)Concentration 3 (120%)
    Accuracy (% Recovery) Lab A99.2%100.5%101.1%
    Lab B98.7%99.6%100.8%
    Lab C100.1%100.9%101.5%
    Mean 99.3% 100.3% 101.1%
    Acceptance Criteria 98.0% - 102.0% 98.0% - 102.0% 98.0% - 102.0%
    Repeatability (%RSD) Lab A0.45%0.31%0.25%
    Lab B0.62%0.45%0.33%
    Lab C0.51%0.38%0.29%
    Acceptance Criteria ≤ 2.0% ≤ 2.0% ≤ 2.0%
    Intermediate Precision (%RSD) Lab A0.75%0.55%0.41%
    Lab B0.88%0.69%0.52%
    Lab C0.79%0.61%0.48%
    Acceptance Criteria ≤ 2.0% ≤ 2.0% ≤ 2.0%
    Table 2: Inter-Laboratory Reproducibility and Linearity
    ParameterLab ALab BLab COverall (Combined)Acceptance Criteria
    Linearity (Correlation Coefficient, R²) 0.99980.99950.9997-≥ 0.999
    Limit of Quantitation (LOQ) (µg/mL) 0.520.550.50-Reportable
    Reproducibility (%RSD across labs for 100% Conc.) ---0.68% ≤ 2.0%

    Interpretation of Results: The hypothetical data demonstrate strong method performance. The accuracy across all labs is well within the typical 98-102% acceptance criteria. The precision, measured by the Relative Standard Deviation (%RSD), is excellent for repeatability and intermediate precision within each lab. Most critically, the overall reproducibility, with a combined %RSD of 0.68%, is well below the 2.0% threshold, indicating that the analytical method is highly robust and transferable between laboratories.

    Part 4: Experimental Protocols & Workflows

    Detailed HPLC Protocol for Purity Determination

    This protocol must be followed without deviation by all participating laboratories.

    • Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and Water (60:40 v/v). Filter through a 0.45 µm filter and degas for 15 minutes in an ultrasonic bath.

    • Standard Solution Preparation (100 µg/mL):

      • Accurately weigh approximately 10 mg of the 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one reference standard into a 100 mL volumetric flask.

      • Dissolve and dilute to volume with the mobile phase. This is the Stock Solution.

      • Pipette 10 mL of the Stock Solution into a 100 mL volumetric flask and dilute to volume with the mobile phase to obtain the working Standard Solution.

    • Sample Solution Preparation (100 µg/mL): Prepare the sample solution using the same method as the standard solution.

    • Chromatographic System:

      • Column: Waters Symmetry C18, 4.6 x 150 mm, 5 µm (or equivalent)

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Detection Wavelength: 285 nm

      • Column Temperature: 30 °C

    • System Suitability Test (SST):

      • Make five replicate injections of the Standard Solution.

      • Acceptance Criteria: The %RSD of the peak areas must be ≤ 2.0%. The tailing factor must be ≤ 2.0.

    • Procedure:

      • Once the SST criteria are met, inject the blank (mobile phase), followed by the Standard Solution and Sample Solution in duplicate.

      • Calculate the purity of the sample against the standard.

    Visualization of Workflows

    The following diagrams illustrate the logical flow of the validation process.

    G cluster_prep Phase 1: Method Development cluster_exec Phase 2: Inter-Laboratory Execution cluster_analysis Phase 3: Data Analysis & Conclusion P1 Primary Lab Develops & Validates HPLC Method P2 Prepare & Distribute Homogenous Sample Lot to All Labs P1->P2 P3 Finalize & Distribute Detailed Validation Protocol P2->P3 L1 Lab A Executes Protocol & Gathers Data P3->L1 Protocol Dissemination L2 Lab B Executes Protocol & Gathers Data P3->L2 Protocol Dissemination L3 Lab C Executes Protocol & Gathers Data P3->L3 Protocol Dissemination A1 All Labs Submit Standardized Data Reports to Lead Lab L1->A1 Data Submission L2->A1 Data Submission L3->A1 Data Submission A2 Statistical Analysis of Combined Data (Reproducibility) A1->A2 A3 Final Validation Report Generation A2->A3 Conclusion Method Deemed Reproducible A3->Conclusion

    Caption: Workflow for the inter-laboratory validation process.

    G cluster_labA Lab A cluster_labB Lab B Reproducibility Reproducibility (Between Laboratories) Intermediate_A Intermediate Reproducibility->Intermediate_A encompasses variability from Intermediate_B Intermediate Reproducibility->Intermediate_B encompasses variability from Intermediate Intermediate Precision (Within Laboratory: Different Day/Analyst) Repeatability Repeatability (Within Laboratory: Same Day/Analyst) Repeatability_A Repeatability Intermediate_A->Repeatability_A includes Repeatability_B Repeatability Intermediate_B->Repeatability_B includes

    Caption: Hierarchy of precision in analytical method validation.

    Conclusion

    The inter-laboratory validation of analytical methods is a non-negotiable step in the lifecycle of a pharmaceutical compound or specialty chemical. It provides the highest level of confidence that a method is robust, reliable, and transferable, ensuring that results generated in one facility can be trusted and replicated in another. By adhering to a rigorous, well-documented protocol grounded in ICH principles, organizations can ensure data integrity, facilitate seamless technology transfer, and meet global regulatory expectations.

    References

    • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]

    • BioPharm International. Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. Available from: [Link]

    • Efor Group. Validation of analytical procedures according to the ICH guidelines. Available from: [Link]

    • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). Available from: [Link]

    • PubMed. Liquid chromatographic properties of aromatic sulfur heterocycles on a Pd(II)-containing stationary phase for petroleum analysis. Available from: [Link]

    • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

    • Aljamali, N. M. (2016). Synthesis of Sulfur Heterocyclic Compounds and Study of Expected Biological Activity. ResearchGate. Available from: [Link]

    • Semantic Scholar. SULFUR COMPOUNDS: GAS CHROMATOGRAPHY. Available from: [Link]

    • ACS Publications. Qualitative and Quantitative Evaluation of Sulfur-Containing Compound Types in Heavy Crude Oil and Its Fractions. Available from: [Link]

    • Chemical Synthesis Database. 2-methoxy-6-methyl-4H-pyran-4-one. Available from: [Link]

    • Semantic Scholar. Synthesis of 4H-thiopyran-4-ones. Available from: [Link]

    • ACS Publications. Syntheses of 4H-Thiopyran-4-one 1,1-Dioxides as Precursors to Sulfone-Containing Analogs of Tetracyanoquinodimethane. Available from: [Link]

    • ResearchGate. Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2 H -thiopyran-3-carboxylate, Tetrahydro-4 H -thiopyran-4-one, and 3,6-Dihydro-4-trimethylsilyloxy-2 H -thiopyran. Available from: [Link]

    • Jurnal Kimia Valensi. Ion Chromatographic Analysis of Sulfur Species (S2−, SO32−, and S2O32−) in Natural Geothermal Water Samples. Available from: [Link]

    • ChemRxiv. NEW INSIGHTS INTO THE ORIGIN AND THERAPEUTIC IMPLICATIONS OF BENZOPYRAN AND THEIR DERIVATIVES: A REVIEW. Available from: [Link]

    • PMC. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). Available from: [Link]

    • PMC. 4-Methyl-2,4,6-triphenyl-4H-thiopyran. Available from: [Link]

    • ResearchGate. Identification of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one as a strong antioxidant in glucose–histidine Maillard reaction products. Available from: [Link]

    • RSC Publishing. Photoisomerization of a 4-dicyanomethylene-2-methyl-6-(p-dimethylaminostyryl)-4H-pyran analog dye: a combined photophysical and theoretical investigation. Available from: [Link]

    • ResearchGate. Microwave assisted synthesis of 2-amino-6-methoxy-4H-benzo[h]chromene derivatives. Available from: [Link]

    • MDPI. (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. Available from: [Link]

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    Safety & Regulatory Compliance

    Safety

    A Comprehensive Guide to the Safe Disposal of 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one

    For Researchers, Scientists, and Drug Development Professionals In the landscape of modern research and drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the landscape of modern research and drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one, a complex heterocyclic compound. The procedures outlined here are grounded in established principles of laboratory safety and chemical waste management, ensuring the protection of personnel and the environment.

    Foundational Safety Principles: Hazard Assessment and Personal Protection

    Before beginning any disposal procedure, a thorough risk assessment is paramount. The structure of 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one suggests several potential hazards. Organosulfur compounds can be malodorous and may release toxic sulfur oxides upon combustion.[4] Aromatic compounds and ketone functionalities can exhibit varying levels of toxicity and irritation.[5]

    Required Personal Protective Equipment (PPE)

    A non-negotiable first line of defense is the correct use of PPE. All handling and disposal operations must be conducted while wearing the following:

    • Eye Protection: Chemical splash goggles are mandatory. For tasks with a higher risk of splashing, a full face shield should be worn in addition to goggles.[3]

    • Hand Protection: Use chemical-resistant gloves. Given the compound's organic nature, nitrile gloves are a minimum requirement. For extended contact or handling of concentrated waste, consider heavier-duty gloves like butyl rubber.[1]

    • Body Protection: A full-length, buttoned laboratory coat is required to protect against skin contact.[3]

    • Respiratory Protection: All handling of the solid compound and its waste solutions must be performed inside a certified chemical fume hood to prevent the inhalation of dust or potential vapors.[1][3]

    EquipmentSpecificationRationale
    Eye Protection Chemical Splash Goggles / Face ShieldProtects eyes from splashes of waste solutions or contact with solid particulates.
    Hand Protection Nitrile or Butyl Rubber GlovesPrevents dermal absorption and skin irritation.
    Body Protection Full-Length Laboratory CoatShields skin and personal clothing from contamination.
    Respiratory Certified Chemical Fume HoodMinimizes inhalation exposure to airborne particulates or vapors.[2]

    The Core Protocol: Waste Segregation and Collection

    The cardinal rule of chemical waste management is segregation. Improper mixing of waste streams can lead to dangerous chemical reactions, complicate disposal processes, and increase costs. This compound and its associated waste fall into the category of non-halogenated organic waste .

    Step-by-Step Waste Collection Procedure:
    • Designate a Waste Container: Select a clearly labeled, chemically compatible container for "Non-Halogenated Organic Solid Waste" or "Non-Halogenated Organic Liquid Waste" as appropriate. High-density polyethylene (HDPE) or glass containers are typically suitable. The container must be in good condition with a secure, tight-fitting lid.[6][7]

    • Labeling: The container must be clearly and accurately labeled. The label should include:

      • The words "Hazardous Waste".[3]

      • The full chemical name: "2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one".

      • An accurate list of all other chemical constituents and their approximate concentrations in the container.

      • The date when waste was first added to the container.

    • Solid Waste Disposal:

      • Collect any contaminated disposable materials such as gloves, weighing papers, pipette tips, and absorbent pads in a dedicated, sealed plastic bag or a designated solid waste container.[1]

      • Label this container clearly as "Solid Waste Contaminated with 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one".

    • Liquid Waste Disposal:

      • Solutions containing the compound should be collected in the designated "Non-Halogenated Organic Liquid Waste" container.

      • Crucially, do not mix this waste with halogenated solvents, strong acids, bases, or oxidizers. [8]

      • Under no circumstances should this chemical or its solutions be disposed of down the drain.[2][9] This prevents the release of potentially eco-toxic substances into the sewer system.

    • Container Management:

      • Keep the waste container closed at all times, except when adding waste.[7]

      • Do not fill the container beyond 90% of its capacity to allow for vapor expansion and prevent spills.[7]

      • Store the sealed container in a designated satellite accumulation area within the laboratory, preferably in secondary containment to catch any potential leaks.[3]

    Emergency Preparedness: Spill Management

    Accidents can happen, and a clear, rehearsed spill response plan is essential.

    Procedure for a Small Spill (Contained within a Fume Hood):
    • Ensure Safety: Maintain the fume hood sash at the lowest practical height to ensure proper airflow.

    • Wear Full PPE: Don all required PPE before beginning cleanup.

    • Contain and Absorb: For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). For solid spills, carefully sweep up the material to avoid creating dust.

    • Collect Waste: Place all contaminated absorbent material and any contaminated debris into a designated hazardous waste container.[6]

    • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (such as acetone or ethanol), followed by a thorough wash with soap and water. All cleaning materials must also be disposed of as hazardous waste.[6]

    • Label and Store: Seal and label the waste container and move it to the satellite accumulation area.

    For large spills or spills outside of a fume hood, evacuate the area immediately and contact your institution's Environmental Health & Safety (EH&S) department.

    Final Disposal Pathway: Professional Management

    The ultimate disposal of 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one waste must be handled by a licensed professional hazardous waste disposal service.[3]

    • High-Temperature Incineration: This is the most common and effective disposal method for organic and sulfur-containing compounds.[6][10] Incineration at high temperatures ensures the complete destruction of the compound into less harmful components like carbon dioxide, water, and sulfur oxides, which are then treated by scrubbers.[11]

    • Regulatory Compliance: The entire process, from collection to final disposal, is governed by strict local, state, and federal regulations. Always consult with and follow the specific guidelines provided by your institution's EH&S department.[1][12]

    Visualized Disposal Workflow

    The following diagram outlines the decision-making process for the safe disposal of 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one.

    G Disposal Workflow for 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one cluster_0 Preparation & Handling cluster_1 Waste Generation & Segregation cluster_2 Container Management & Storage cluster_3 Final Disposal A Start: Handling Compound B Wear Full PPE: Goggles, Lab Coat, Gloves A->B C Work in Chemical Fume Hood B->C D Waste Generated C->D E Is waste solid or liquid? D->E F Collect in 'Non-Halogenated Organic Solid Waste' Container E->F Solid G Collect in 'Non-Halogenated Organic Liquid Waste' Container E->G Liquid H Label Container Accurately: Full Chemical Name & 'Hazardous Waste' F->H G->H I Keep Container Sealed (Fill < 90%) H->I J Store in Designated Satellite Accumulation Area with Secondary Containment I->J K Arrange for Pickup by EH&S or Licensed Waste Disposal Service J->K L Ultimate Disposal: High-Temperature Incineration K->L M End: Compliant Disposal L->M

    Caption: Disposal workflow for 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one.

    References

    • BenchChem. (n.d.). Proper Disposal of Tetrahydro-4H-thiopyran-4-one 1-oxide: A Guide for Laboratory Professionals.
    • BenchChem. (n.d.). Proper Disposal of 2-(4-Bromo-3-methoxyphenyl)acetonitrile: A Guide for Laboratory Professionals.
    • BenchChem. (n.d.). Proper Disposal of 3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone: A Comprehensive Guide.
    • Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyphenol.
    • MilliporeSigma. (2025). Safety Data Sheet.
    • TCI Chemicals. (2019). Safety Data Sheet: 4-Methoxy-6-methyl-2H-pyran-2-one.
    • Safety Data Sheet: 3-Hydroxy-2-methyl-4-pyrone. (2025).
    • Key Organics. (2017). Safety Data Sheet.
    • Angene Chemical. (2021). Safety Data Sheet.
    • Frontiers in Environmental Science. (2022). Investigation of the occurrence characteristics of organic components in high-sulfur waste residues (HSWR).
    • Fisher Scientific. (2025). Safety Data Sheet: 4-Hydroxy-6-methyl-2-pyrone.
    • Chemical Synthesis Database. (2025). 2-(4-methoxyphenyl)-6-phenyl-4H-pyran-4-one.
    • Safety Data Sheet. (2024).
    • LookChem. (n.d.). 5-acetyl-2-(4-methoxyphenyl)-6-(methylthio)-2,3-dihydropyran-4-one.
    • ResearchGate. (n.d.). Removing organic sulfur compounds from natural gas.
    • Fisher Scientific. (2025). Safety Data Sheet: Tetrahydrothiopyran-4-ylmethanol.
    • ECHA. (2020). Dossier content.
    • NextSDS. (n.d.). 2-Methylthio-6-phenyl-4H-thiopyran-4-one — Chemical Substance Information.
    • MDPI. (2021). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol.
    • Emory University. (n.d.). Chemical Waste Disposal Guidelines.
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    • Alberta Government. (2011). Guidelines for Landfill Disposal of Sulphur Waste and Remediation of Sulphur Containing Soils.
    • PubChem. (n.d.). 2-(4-methoxyphenyl)-6-morpholino-4H-pyran-4-one.
    • Google Patents. (n.d.). WO2003095375A1 - Process for the removal of organic sulfur in wastewater including an oxidative pretreatment.
    • BenchChem. (n.d.). Application Notes and Protocols: Synthesis of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-oxides.
    • National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory.
    • Cornell EHS. (n.d.). Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus.
    • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
    • NextSDS. (n.d.). 2,6-BIS-(4-METHOXY-PHENYL)-TETRAHYDRO-THIOPYRAN-4-ONE.
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    • Arabian Journal of Chemistry. (2013). Synthesis of new pyran and pyranoquinoline derivatives.
    • Synthesis from Thioketones, Acetals, Cyanohydrins, and Ene Derivatives. (n.d.).
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    • Application of Green Chemistry in the Synthesis of Thiopyran Derivatives. (2014).
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    Handling

    Personal protective equipment for handling 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one

    Comprehensive Safety & Handling Guide: 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one This guide provides essential, field-proven safety protocols and operational directives for the handling of 2-(4-Methoxyphenyl)-6...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Comprehensive Safety & Handling Guide: 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one

    This guide provides essential, field-proven safety protocols and operational directives for the handling of 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one. Designed for researchers and drug development professionals, this document moves beyond mere compliance to instill a deep understanding of the causality behind each safety measure, ensuring a self-validating system of laboratory practice.

    Hazard Analysis & Proactive Risk Mitigation

    Understanding the intrinsic chemical and physical properties of 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one is the foundation of safe handling. A thorough risk assessment must precede any laboratory work.

    1.1. Toxicological Profile This compound presents multiple routes of potential exposure, each with a distinct hazard that dictates specific protective measures.

    • Oral Toxicity: The substance is classified as harmful if swallowed (H302). Accidental ingestion can lead to adverse health effects.

    • Dermal Toxicity: It is known to cause skin irritation (H315). Direct contact can result in redness, itching, and rash.[1] Prolonged or repeated exposure may lead to more severe dermal reactions.

    • Ocular Hazard: The compound causes serious eye irritation (H319). Contact with the eyes can result in significant discomfort and potential damage if not addressed immediately.

    • Inhalation Hazard: As a solid, the primary inhalation risk stems from airborne dust, which may cause respiratory irritation (H335).[2] Procedures that generate dust, such as weighing or transferring powder, are of particular concern.

    1.2. Physicochemical Hazards Beyond its toxicological profile, the physical nature of the compound requires careful management.

    • Combustibility: The material is combustible. While not highly flammable, it can burn, and in the event of a fire, may produce hazardous combustion gases, including carbon oxides and sulfur oxides.[3][4]

    • Dust Explosion Potential: Like many fine organic powders, when dispersed in the air in sufficient concentration, it can form an explosive mixture. This necessitates control measures to prevent dust generation and eliminate ignition sources.

    Core Personal Protective Equipment (PPE) Protocol

    The following PPE is mandatory for all routine handling of 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one. The selection is directly correlated with the hazards identified above. Engineering controls, such as a chemical fume hood, should always be the primary line of defense.[1]

    Protection Area Required PPE Specification & Rationale
    Eye & Face Chemical Splash Goggles & Face ShieldGoggles: Must meet ANSI Z87.1 standards for chemical splash protection.[5] This is non-negotiable due to the H319 "Causes serious eye irritation" classification. Face Shield: Required when handling larger quantities (>10g) or when there is a significant risk of splashing or dust generation, providing a broader barrier of protection.[6][7]
    Hand Chemical-Resistant GlovesNitrile or Neoprene Gloves: Provide an effective barrier against dermal contact.[8] Always check gloves for integrity before use. Contaminated gloves must be removed immediately using proper technique and disposed of as hazardous waste. Gloves should be changed frequently, at least every 30-60 minutes or upon suspected contact.[9]
    Body Professional Lab CoatFully-fastened Lab Coat: Protects skin and personal clothing from accidental spills and dust. For large-scale operations, a chemical-resistant apron or disposable coveralls (e.g., DuPont™ Tychem®) should be worn over the lab coat.[10]
    Respiratory NIOSH-Approved RespiratorN95 Dust Mask (or higher): Mandatory when dusts are generated, such as during weighing, transferring, or spill cleanup.[6] All handling of the solid outside of a contained system should be performed in a certified chemical fume hood to minimize inhalation exposure.[11]

    Standard Operating Procedures: A Step-by-Step Guide

    Adherence to a strict, logical workflow is critical. This protocol integrates the use of PPE at every stage.

    3.1. Preparation and Weighing

    • Designate Area: Before starting, designate a specific area for handling, preferably within a chemical fume hood.

    • Don PPE: Put on all required PPE (lab coat, goggles, gloves) before retrieving the chemical from storage.

    • Weighing Solid:

      • Perform all weighing operations within a fume hood or a ventilated balance enclosure.

      • If a fume hood is not available for weighing, an N95 respirator is mandatory.

      • Use a spatula to carefully transfer the solid to a tared weigh boat or paper. Avoid any actions that could generate dust.

      • Close the primary container immediately after dispensing.

    3.2. Handling and Use

    • Work in Fume Hood: All subsequent manipulations (dissolving, adding to a reaction) must be performed in a properly functioning chemical fume hood.[11][12]

    • Maintain Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands and face thoroughly with soap and water after handling is complete and before leaving the lab.[6]

    • Decontamination: Clean any contaminated surfaces immediately.

    Emergency & Spill Management

    Immediate and correct response to an exposure or spill is critical to minimizing harm.

    4.1. First Aid Measures

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[12]

    • Skin Contact: Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[11]

    • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

    • Ingestion: Rinse mouth thoroughly with water. Do NOT induce vomiting. Immediately make the victim drink water (two glasses at most) and consult a physician.

    4.2. Spill Containment and Cleanup This workflow applies to a small, manageable solid spill. For large spills, evacuate the area and contact your institution's emergency response team.

    Spill_Response_Workflow start Spill Occurs alert Alert Personnel & Evacuate Immediate Area start->alert Immediate Action assess Assess Spill Size & Ventilate Area alert->assess ppe Don Enhanced PPE: - N95/P100 Respirator - Double Gloves (Nitrile) - Goggles & Face Shield - Lab Coat assess->ppe Small, Manageable Spill contain Gently Cover Spill with Absorbent Pads to Prevent Dust Dispersion ppe->contain collect Carefully Scoop/Sweep Material into a Labeled Hazardous Waste Container contain->collect decon Decontaminate Spill Area with Appropriate Solvent & Soapy Water collect->decon dispose Dispose of All Contaminated Materials (incl. PPE) as Hazardous Waste decon->dispose report Report Incident to Lab Supervisor / EHS dispose->report end Resume Work Safely report->end

    Caption: Emergency spill response workflow for 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one.

    Disposal Plan

    Proper disposal is a critical final step in the chemical handling lifecycle to prevent environmental contamination and ensure regulatory compliance.

    • Chemical Waste: The compound itself and any solutions containing it must be disposed of as hazardous chemical waste.

    • Contaminated Materials: All items that have come into direct contact with the compound, including gloves, weigh paper, absorbent pads from spills, and contaminated lab coats, must be collected in a clearly labeled, sealed hazardous waste container.[12]

    • Container Disposal: Empty containers should be rinsed three times with a suitable solvent, with the rinsate collected as hazardous waste. The container can then be disposed of according to institutional guidelines.

    • Regulatory Compliance: All waste must be disposed of via an approved waste disposal plant, following all local, state, and federal regulations.[4] Do not let the product enter drains.

    References

    • SAFETY DATA SHEET. (2025, November 6). MilliporeSigma.
    • Safety Data Sheet. (2017, December 1). Key Organics.
    • SAFETY D
    • SAFETY DATA SHEET. (2010, November 16). Fisher Scientific.
    • 2-(4-METHOXYPHENYL)THIOPHENE. (2011, February 16). Georganics.
    • SAFETY DATA SHEET. (2024, February 11). Thermo Fisher Scientific.
    • 2 - SAFETY DATA SHEET. (2014, October 9). Fisher Scientific.
    • SAFETY DATA SHEET. (2025, September 16). Thermo Fisher Scientific.
    • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council.
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    • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. UNC Policies.
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